Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-3-13-9(12)7-5(2)14-8(11)6(7)4-10/h3,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLFLMJTRHHRBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1C#N)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351196 | |
| Record name | Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14476-67-6 | |
| Record name | Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Proposed Synthetic Route for Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed synthetic pathway for Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate, a substituted furan of interest in medicinal chemistry and materials science. Due to the absence of a specifically documented synthesis for this exact compound in reviewed literature, this paper details a plausible and chemically sound route adapted from established methodologies for structurally analogous aminofurans and aminothiophenes. The proposed synthesis involves a multi-component reaction, a versatile and efficient strategy in heterocyclic chemistry. This document provides a comprehensive experimental protocol, analysis of key reaction parameters, and visualizations of the proposed pathway to aid researchers in the practical synthesis of this target molecule.
Introduction
Substituted furans are a critical class of heterocyclic compounds widely utilized as building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Their diverse biological activities and unique chemical properties make them attractive targets for organic synthesis. This compound, in particular, possesses a combination of functional groups—an amino group, a cyano group, an ester, and a methyl group—that make it a versatile intermediate for further chemical transformations.
This guide proposes a one-pot synthesis strategy based on the principles of the Gewald reaction, a well-established method for the synthesis of 2-aminothiophenes.[1][2] While traditionally used for thiophene synthesis, the underlying principles of a multi-component condensation involving a ketone, an active methylene nitrile, and a base catalyst can be adapted for the synthesis of highly substituted furans.
Proposed Synthesis Pathway
The proposed synthesis of this compound is a one-pot reaction involving ethyl acetoacetate, malononitrile, and a suitable base catalyst in an appropriate solvent. The reaction is anticipated to proceed through a series of condensation and cyclization steps to yield the desired furan product.
Proposed Reaction Scheme:
Caption: Proposed one-pot synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from similar multi-component reactions for the synthesis of substituted aminothiophenes and aminofurans.[1][2]
Materials:
-
Ethyl acetoacetate
-
Malononitrile
-
Piperidine (or another suitable base like diethylamine)
-
Ethanol (absolute)
-
Hydrochloric acid (for neutralization, if necessary)
-
Ethyl acetate (for extraction)
-
Hexane (for recrystallization)
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl acetoacetate (1 equivalent) and malononitrile (1 equivalent) in absolute ethanol.
-
Addition of Catalyst: To the stirred solution, add a catalytic amount of piperidine (e.g., 0.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If no precipitate forms, concentrate the solution under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol or an ethyl acetate/hexane mixture.
-
Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Quantitative Data from Analogous Syntheses
While specific yield data for the target molecule is unavailable, the following table summarizes yields achieved for structurally similar compounds synthesized via related multi-component reactions. This data can serve as a benchmark for the proposed synthesis.
| Product | Starting Materials | Catalyst | Solvent | Yield (%) | Reference |
| Diethyl 5-amino-3-(p-tolyl)furan-2,4-dicarboxylate | Ethyl (E)-2-cyano-3-(p-tolyl)acrylate, Ethyl glycinate hydrochloride | DBU | DMF | 53 | [3] |
| Diethyl 5-amino-3-(4-bromophenyl)furan-2,4-dicarboxylate | Ethyl (E)-3-(4-bromophenyl)-2-cyanoacrylate, Ethyl glycinate hydrochloride | DBU | DMF | 55 | [3] |
| Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate | Ethyl cyanoacetate, Acetylacetone, Sulfur | Diethylamine | Ethanol | 52 | [1] |
| 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate | Ethyl acetoacetate, Methyl cyanoacetate, Sulfur | Morpholine | Ethanol | 52 | [2] |
Logical Workflow of the Synthesis and Purification
The following diagram illustrates the logical steps from starting materials to the purified final product.
Caption: Logical workflow for the synthesis and purification of the target compound.
Conclusion
This technical guide presents a viable and detailed synthetic route for this compound based on established chemical literature for analogous compounds. The proposed one-pot, multi-component reaction offers an efficient and straightforward approach to this highly functionalized furan derivative. The provided experimental protocol, along with comparative data from similar syntheses, should serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the practical preparation and further investigation of this promising chemical entity. It is recommended that the reaction conditions be optimized to maximize the yield and purity of the final product.
References
In-depth Technical Guide: Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate (CAS 14476-67-6)
Notice to the Reader: A comprehensive search of scientific and technical literature reveals a significant lack of detailed public information for Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate (CAS 14476-67-6). While the compound is available from commercial chemical suppliers, it appears to be a novel or largely uncharacterized substance. Consequently, the creation of an in-depth technical guide that includes quantitative data, detailed experimental protocols, and established signaling pathways is not feasible at this time.
This document outlines the basic available information and provides a framework for the type of data and experimental detail that would be necessary to construct a complete technical whitepaper for researchers, scientists, and drug development professionals.
Chemical Identity and Basic Properties
This section would typically summarize the fundamental physicochemical properties of the compound. However, specific experimental data is not available in the public domain.
Table 1: Physicochemical Properties of this compound
| Property | Data | Source |
| Molecular Formula | C₉H₁₀N₂O₃ | Supplier Data |
| Molecular Weight | 194.19 g/mol | Calculated |
| Appearance | Not Reported | - |
| Melting Point | Not Reported | - |
| Boiling Point | Not Reported | - |
| Solubility | Not Reported | - |
| pKa | Not Reported | - |
Table 2: Spectroscopic Data for this compound
| Technique | Key Peaks / Chemical Shifts |
| ¹H NMR | Not Reported |
| ¹³C NMR | Not Reported |
| Mass Spectrometry (MS) | Not Reported |
| Infrared (IR) Spectroscopy | Not Reported |
Synthesis and Purification
Detailed, validated experimental protocols for the synthesis of this compound are not available in published scientific literature. A potential synthetic route could be hypothesized based on general principles of furan chemistry, but this would require experimental validation.
Hypothetical Synthesis Workflow
A plausible, though unverified, synthetic pathway could involve a multi-component reaction. This would need to be developed and optimized in a laboratory setting. The general workflow for such a process is outlined below.
Caption: Hypothetical workflow for the synthesis and purification of the target compound.
Detailed Experimental Protocol (Example Template)
A complete protocol would include the following sections:
-
Materials and Reagents: A list of all chemicals with their required purity and suppliers.
-
Equipment: A list of all necessary laboratory equipment.
-
Reaction Setup: A detailed description of how the reaction vessel and other equipment should be assembled.
-
Procedure: Step-by-step instructions for the reaction, including the order of addition of reagents, reaction times, and temperatures.
-
Workup and Isolation: Detailed steps for quenching the reaction and isolating the crude product.
-
Purification: A specific method for purifying the compound, such as recrystallization or column chromatography, with details of solvents and conditions.
-
Characterization: The results of analytical techniques (NMR, MS, etc.) used to confirm the identity and purity of the final product.
Biological Activity and Mechanism of Action
There is no published information regarding the biological activity, mechanism of action, or potential signaling pathways affected by this compound. Research in this area would be required to elucidate its pharmacological profile.
Experimental Workflow for Biological Screening
A typical workflow to screen this compound for biological activity is presented below.
Caption: A generalized workflow for the biological screening and mechanism of action studies.
Future Research Directions
To build a comprehensive technical profile of this compound, the following research areas need to be addressed:
-
Chemical Synthesis and Characterization: Development and publication of a robust and reproducible synthetic protocol, along with complete characterization of the compound's physical and spectral properties.
-
In Vitro Biological Screening: Systematic screening against a panel of biological targets (e.g., kinases, GPCRs, ion channels) and in various disease-relevant cell-based assays (e.g., cancer cell proliferation, anti-inflammatory assays).
-
Mechanism of Action Studies: For any confirmed biological activity, in-depth studies to identify the molecular target(s) and elucidate the downstream signaling pathways.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to understand the relationship between the chemical structure and biological activity, which could guide the development of more potent and selective compounds.
-
Pharmacokinetic and In Vivo Studies: Evaluation of the compound's absorption, distribution, metabolism, and excretion (ADME) properties, followed by efficacy studies in animal models if warranted by in vitro data.
"Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate" physical and chemical properties
Foreword
This technical guide addresses the physical and chemical properties of "Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate." Extensive searches of scientific literature and chemical databases have revealed a significant lack of detailed, publicly available experimental data for this specific furan derivative. While the compound is listed by chemical suppliers, indicating its existence, in-depth characterization data such as melting point, boiling point, spectral analyses, and specific synthesis protocols are not published.
Therefore, this guide provides the fundamental identifying information for this compound. Additionally, for comparative and informational purposes, a detailed profile of the structurally similar and well-documented thiophene analog, "Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate," is presented. This information is intended to serve as a reference for researchers and scientists in the field of drug development and chemical synthesis.
This compound: Identification
While detailed experimental data is not available, the following identifiers for this compound have been confirmed:
| Identifier | Value |
| CAS Number | 14476-67-6 |
| Molecular Formula | C₉H₁₀N₂O₃ |
| Molecular Weight | 194.19 g/mol |
| Chemical Structure | dot graph CompoundStructure { graph [layout=neato, imagepath="."]; node [shape=plaintext]; edge [style=solid]; "C1" [label="O", pos="0,0!"]; "C2" [label="C", pos="1,-0.5!"]; "C3" [label="C", pos="1,0.5!"]; "C4" [label="C", pos="2,0!"]; "C5" [label="C", pos="2,-1!"]; "C6" [label="C", pos="3,-0.5!"]; "N1" [label="N", pos="4,-0.5!"]; "C7" [label="C", pos="2.5,0.75!"]; "N2" [label="NH2", pos="3.5,0.75!"]; "C8" [label="C", pos="1.5,1.5!"]; "O1" [label="O", pos="1,2!"]; "O2" [label="O", pos="2,2!"]; "C9" [label="CH2CH3", pos="2.5,2.5!"]; "C10" [label="CH3", pos="0.5,-1.5!"]; C1 -- C2; C1 -- C3; C2 -- C4; C3 -- C4; C2 -- C5; C4 -- C6; C6 -- N1 [style=triple]; C4 -- C7; C7 -- N2; C3 -- C8; C8 -- O1 [style=double]; C8 -- O2; O2 -- C9; C5 -- C10; } Chemical structure of this compound. |
Commercial availability is noted through suppliers such as BLDpharm and Sigma-Aldrich, the latter listing it under the AldrichCPR brand. These suppliers may possess internal data that is not publicly disclosed.
Analog Compound Profile: Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate
Due to the absence of detailed data for the target furan, this section provides a comprehensive overview of its thiophene analog. This compound shares a similar structural backbone, with the furan oxygen being replaced by a sulfur atom.
Physical and Chemical Properties
The following table summarizes the known physical and chemical properties of Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate.
| Property | Value | Source |
| CAS Number | 23903-46-0 | [1][2] |
| Molecular Formula | C₉H₁₀N₂O₂S | [1][2] |
| Molecular Weight | 210.26 g/mol | [1] |
| Appearance | Colorless to light yellow solid | [2] |
| Melting Point | 151 °C | [2] |
| Boiling Point (Predicted) | 386.6 ± 42.0 °C | [2] |
| Density (Predicted) | 1.29 ± 0.1 g/cm³ | [2] |
| Solubility | Soluble in ethanol, dimethylformamide, and dichloromethane; insoluble in water. | [2] |
Spectral Data
While a complete set of spectra is not available in the provided search results, some characteristic spectral information for similar thiophene structures has been reported. For instance, a related compound, Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, exhibits the following spectral features:
-
IR (cm⁻¹): 3408, 3294 (NH), 1666 (CO).[3]
-
¹H-NMR (CDCl₃): Signals for ethyl group protons (triplet and quartet), methyl group protons (singlet), and amine protons (broad singlet).[3]
Synthesis
The synthesis of 2-aminothiophenes, including this analog, is often achieved through the Gewald reaction . This multi-component reaction involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base.[3]
The following is a representative protocol for the synthesis of a similar 2-aminothiophene, which illustrates the general methodology.
Caption: Workflow for the Gewald synthesis of a 2-aminothiophene derivative.[3]
Detailed Steps:
-
A mixture of ethyl cyanoacetate and an appropriate ketone (e.g., acetylacetone) in absolute ethanol is prepared.[3]
-
This mixture is added to a solution of elemental sulfur and a base (e.g., diethylamine) in absolute ethanol at room temperature.[3]
-
The reaction mixture is then refluxed for a period, typically around 3 hours.[3]
-
After reflux, the mixture is cooled, leading to the precipitation of the product.[3]
-
The solid product is collected by filtration, washed with a suitable solvent like ethanol, and dried.[3]
-
Further purification can be achieved by recrystallization from ethanol.[3]
Safety and Handling
The thiophene analog is associated with the following GHS hazard statements. It is prudent to handle the furan analog with similar precautions until its specific toxicology is determined.
-
H302: Harmful if swallowed[1]
-
H312: Harmful in contact with skin[1]
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H332: Harmful if inhaled[1]
-
H335: May cause respiratory irritation[1]
Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential when handling this class of compounds.
Biological Activity and Signaling Pathways
There is no specific information available in the searched literature regarding the biological activity or any associated signaling pathways for this compound. Research on similar heterocyclic structures, such as aminothiophenes and other furan derivatives, suggests potential applications as intermediates in the synthesis of pharmacologically active compounds, including agrochemicals and dyes.[3] However, without direct experimental evidence, any discussion of the biological role of the target compound would be speculative.
Conclusion
This compound is a known chemical entity, as evidenced by its CAS number and commercial availability. However, a comprehensive, publicly accessible dataset detailing its physical and chemical properties, a specific synthesis protocol, and biological activity is currently lacking. The provided information on its thiophene analog, Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate, offers a valuable point of reference for researchers interested in this class of compounds. Further experimental investigation is required to fully characterize the properties and potential applications of the target furan derivative.
References
Technical Guide: Spectroscopic and Synthetic Overview of Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate (CAS No. 14476-67-6, Molecular Formula: C₉H₁₀N₂O₃) is a polysubstituted furan derivative. Such scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and utility as versatile synthetic intermediates. This technical guide provides a detailed, albeit predictive, overview of the spectroscopic characteristics (NMR, IR, and MS) and a plausible synthetic protocol for this compound. Due to the limited availability of published experimental data for this specific molecule, the presented spectroscopic values are predicted based on the analysis of structurally analogous compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral properties of similar furan and thiophene derivatives.
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~4.30 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| ~2.50 | Singlet (s) | 3H | Furan-CH₃ |
| ~1.35 | Triplet (t) | 3H | -O-CH₂-CH₃ |
| ~5.0-6.0 (broad) | Singlet (s) | 2H | -NH₂ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C =O (Ester) |
| ~158 | C 5-NH₂ |
| ~150 | C 2-CH₃ |
| ~117 | C ≡N |
| ~100 | C 3-COOEt |
| ~90 | C 4-CN |
| ~61 | -O-CH₂ -CH₃ |
| ~14 | Furan-CH₃ |
| ~14 | -O-CH₂-CH₃ |
Table 3: Predicted IR Spectroscopic Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Strong | N-H stretch (amino group) |
| 2220 - 2260 | Strong | C≡N stretch (nitrile) |
| 1680 - 1720 | Strong | C=O stretch (ester) |
| 1600 - 1650 | Medium | N-H bend (amino group) |
| 1500 - 1580 | Medium | C=C stretch (furan ring) |
| 1200 - 1300 | Strong | C-O stretch (ester & furan) |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z Value | Relative Intensity | Assignment |
| 194 | High | [M]⁺ (Molecular Ion) |
| 165 | Medium | [M - C₂H₅]⁺ or [M - CHO]⁺ |
| 149 | Medium | [M - OC₂H₅]⁺ |
| 121 | Medium | Fragmentation of the furan ring |
Experimental Protocols
Synthesis of this compound
This proposed synthesis is a one-pot, three-component reaction.
-
Materials:
-
Ethyl acetoacetate
-
Malononitrile
-
A base (e.g., piperidine or triethylamine)
-
An oxidizing agent (e.g., iodine or air)
-
An appropriate solvent (e.g., ethanol or dimethylformamide)
-
-
Procedure:
-
To a solution of ethyl acetoacetate (1 equivalent) and malononitrile (1 equivalent) in ethanol, add a catalytic amount of a suitable base like piperidine.
-
Stir the reaction mixture at room temperature for a designated period (e.g., 2-4 hours) to facilitate the initial condensation reaction.
-
Introduce an oxidizing agent, such as iodine (1 equivalent), to the reaction mixture.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The resulting precipitate, this compound, can be collected by filtration.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterize the final product using NMR, IR, and MS to confirm its structure and purity.
-
Spectroscopic Analysis Protocol
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving approximately 5-10 mg of the purified compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the spectra to determine chemical shifts (referenced to the residual solvent peak), coupling constants, and integration values.
-
-
Infrared (IR) Spectroscopy:
-
Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk.
-
Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample directly on the ATR crystal.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Acquire the mass spectrum using electron ionization (EI) at 70 eV.
-
Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragmentation patterns.
-
Visualizations
Caption: Molecular structure with key functional groups.
Caption: Workflow from synthesis to characterization.
An In-Depth Technical Guide to the Starting Materials for Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate is a polysubstituted furan derivative of significant interest in medicinal chemistry and drug discovery due to its versatile chemical scaffold. The strategic combination of amino, cyano, and carboxylate functional groups on a furan core makes it a valuable intermediate for the synthesis of a wide range of more complex heterocyclic compounds with potential biological activities. This technical guide provides a comprehensive overview of the primary starting materials and the synthetic route for the preparation of this key compound.
Core Synthesis Route and Starting Materials
The most direct and industrially relevant synthesis of this compound, identified by its CAS number 14476-67-6, proceeds via a cyclocondensation reaction. The essential starting materials for this synthesis are:
-
Ethyl 2-chloroacetoacetate (CAS: 609-15-4)
-
Malononitrile (CAS: 109-77-3) [1]
This reaction provides an efficient pathway to the target molecule, leveraging readily available and cost-effective precursors.
Starting Material Profiles
A clear understanding of the properties of the starting materials is crucial for safe handling and optimal reaction outcomes.
| Starting Material | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| Ethyl 2-chloroacetoacetate | ![]() | C₆H₉ClO₃ | 164.59 | Colorless to pale yellow liquid, reactive α-haloketone and β-ketoester. |
| Malononitrile | ![]() | C₃H₂N₂ | 66.06 | White crystalline solid, a versatile C-H acid used in various condensation reactions. |
Experimental Protocol
While the specific, optimized industrial protocol for the synthesis of this compound is often proprietary, a general laboratory-scale procedure can be derived from analogous syntheses of substituted aminofurans. The reaction is typically carried out as a one-pot synthesis.
General Procedure:
-
Reaction Setup: A solution of malononitrile in a suitable polar aprotic solvent, such as ethanol or dimethylformamide (DMF), is prepared in a reaction vessel equipped with a stirrer and a reflux condenser.
-
Base Addition: A base is added to the solution to deprotonate the malononitrile, forming a reactive nucleophile. Common bases for this type of reaction include sodium ethoxide, potassium carbonate, or a tertiary amine like triethylamine.
-
Addition of Ethyl 2-chloroacetoacetate: Ethyl 2-chloroacetoacetate is then added dropwise to the reaction mixture. The reaction is often exothermic, and the temperature may need to be controlled.
-
Reaction Progression: The reaction mixture is stirred at a specific temperature (ranging from room temperature to reflux) for a period of time, which can be monitored by thin-layer chromatography (TLC).
-
Workup and Isolation: Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve pouring the mixture into water to precipitate the product, followed by filtration.
-
Purification: The crude product is then purified, typically by recrystallization from a suitable solvent such as ethanol, to yield the final this compound.
Proposed Reaction Pathway
The synthesis of this compound from ethyl 2-chloroacetoacetate and malononitrile likely proceeds through a multi-step reaction sequence initiated by the deprotonation of malononitrile.
Caption: Proposed reaction pathway for the synthesis.
The proposed mechanism involves the following key steps:
-
Deprotonation: The base abstracts a proton from the active methylene group of malononitrile to form the malononitrile anion.
-
Nucleophilic Attack: The malononitrile anion acts as a nucleophile and attacks the electrophilic carbon bearing the chlorine atom in ethyl 2-chloroacetoacetate, displacing the chloride ion.
-
Tautomerization: The resulting intermediate likely tautomerizes to form an enolate.
-
Intramolecular Cyclization: An intramolecular cyclization, akin to a Thorpe-Ziegler reaction, occurs where the enolate oxygen attacks one of the nitrile groups. Subsequent tautomerization and protonation lead to the formation of the stable aromatic furan ring.
Alternative Synthetic Strategies
While the reaction of ethyl 2-chloroacetoacetate and malononitrile is a primary route, other strategies for the synthesis of polysubstituted aminofurans exist and could potentially be adapted. These often involve multicomponent reactions. One such related synthesis involves the reaction of an α-hydroxyketone with malononitrile, which provides a pathway to 2-aminofurans. This suggests that in situ formation of an α-hydroxy derivative from ethyl 2-chloroacetoacetate could be an alternative mechanistic consideration.
The following workflow illustrates a generalized approach to the synthesis of substituted aminofurans, highlighting the key stages from starting material selection to final product characterization.
Caption: General experimental workflow for synthesis.
Conclusion
The synthesis of this compound is a well-defined process with readily accessible starting materials, primarily ethyl 2-chloroacetoacetate and malononitrile. The reaction proceeds through a base-catalyzed cyclocondensation, offering an efficient route to this valuable heterocyclic building block. A thorough understanding of the reaction mechanism and experimental parameters is essential for researchers and professionals in drug development to optimize the synthesis and utilize this compound in the creation of novel therapeutic agents. Further research into alternative, greener synthetic methodologies could also be a valuable area of exploration.
References
The Dawn of a New Therapeutic Frontier: Discovery and Technical Guide to Novel Aminocyano Furan Derivatives
A comprehensive analysis for researchers, scientists, and drug development professionals.
The relentless pursuit of novel therapeutic agents has led researchers down many molecular avenues. Among the most promising are heterocyclic compounds, with the furan nucleus standing out as a scaffold of significant biological importance.[1] This technical guide delves into a specific, highly promising subclass: novel aminocyano furan derivatives. These compounds have demonstrated considerable potential in medicinal chemistry, particularly in the development of anticancer agents. This document provides an in-depth overview of their synthesis, quantitative biological data, detailed experimental protocols, and the signaling pathways they modulate, serving as a critical resource for the drug discovery and development community.
Quantitative Analysis of Biological Activity
The therapeutic potential of novel aminocyano furan derivatives is underscored by their potent cytotoxic effects against various cancer cell lines. The following table summarizes the in vitro biological activity of representative compounds, highlighting their efficacy and providing a basis for structure-activity relationship (SAR) studies.
| Compound ID | Heterocyclic Core | Substitution | Target Cell Line | Activity (IC₅₀) µM |
| 1 | Furan | 2-amino-5-(4-bromophenyl)-3-cyano | MCF-7 (Breast Cancer) | 4.06[1] |
| 2 | Furan | 2-amino-5-(4-chlorophenyl)-3-cyano | MCF-7 (Breast Cancer) | 2.96[1] |
Synthetic Pathways and Experimental Protocols
The synthesis of substituted 2-amino-3-cyanofurans is efficiently achieved through a one-pot, three-component reaction. This method offers high yields and a straightforward procedure, making it amenable to the generation of diverse compound libraries for further screening.
A plausible synthetic workflow for the generation and subsequent biological evaluation of these novel compounds is outlined below.
Detailed Experimental Protocol: One-Pot Synthesis of 2-Amino-3-cyanofuran Derivatives
This protocol is adapted from established methods for the synthesis of related 2-amino-3-cyanopyridines and is a representative procedure for the synthesis of the target furan derivatives.
Materials:
-
Substituted α-hydroxyketone (1 mmol)
-
Malononitrile (1 mmol)
-
Piperidine (0.1 mmol)
-
Ethanol (10 mL)
Procedure:
-
A mixture of the α-hydroxyketone (1 mmol), malononitrile (1 mmol), and piperidine (0.1 mmol) in ethanol (10 mL) is stirred at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled, and the resulting solid precipitate is collected by filtration.
-
The crude product is washed with cold ethanol and then purified by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of ethanol and water) to yield the pure 2-amino-3-cyanofuran derivative.
-
The structure of the synthesized compound is confirmed by spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Detailed Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
Materials:
-
Cancer cell lines (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized aminocyano furan derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
The cells are then treated with various concentrations of the synthesized compounds for a specified duration (e.g., 48 or 72 hours).
-
Following treatment, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for 3-4 hours to allow for the formation of formazan crystals.
-
The formazan crystals are dissolved by adding a solubilization buffer.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ values are determined.
Detailed Experimental Protocol: Kinase Inhibition Assay
Materials:
-
Kinase of interest (e.g., PI3K, Akt)
-
Kinase buffer
-
ATP
-
Substrate peptide
-
Synthesized aminocyano furan derivatives
-
Kinase-Glo® Luminescent Kinase Assay kit (or similar)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
A reaction mixture containing the kinase, its substrate, and the test compound at various concentrations is prepared in the wells of a 96-well plate.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specific time at an optimal temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of ATP remaining is quantified using a luminescent assay kit according to the manufacturer's instructions.
-
The luminescence is measured using a luminometer.
-
The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor, and IC₅₀ values are determined.
Proposed Mechanism of Action and Signaling Pathway
Emerging evidence suggests that furan derivatives can exert their anticancer effects by modulating key cellular signaling pathways.[2] The PI3K/Akt pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3][4] Furo[2,3-d]pyrimidine derivatives, which are structurally related to the aminocyano furans discussed herein, have been identified as potent inhibitors of the PI3K/Akt pathway.[2] It is therefore proposed that novel aminocyano furan derivatives may also target this crucial signaling cascade.
The following diagram illustrates the proposed mechanism of action, where the aminocyano furan derivative inhibits the PI3K/Akt pathway, leading to the induction of apoptosis.
Conclusion
The discovery and development of novel aminocyano furan derivatives represent a significant advancement in the field of medicinal chemistry. Their straightforward synthesis, coupled with potent and selective anticancer activity, positions them as highly attractive candidates for further preclinical and clinical investigation. The elucidation of their mechanism of action, likely involving the inhibition of the PI3K/Akt signaling pathway, provides a rational basis for their continued development. This technical guide serves as a foundational resource to aid researchers in this promising area of drug discovery, with the ultimate goal of translating these findings into novel and effective cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression [mdpi.com]
An In-depth Technical Guide to the Basic Characterization of Substituted Furan-3-carboxylates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted furan-3-carboxylates are a class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and materials science. The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, serves as a versatile scaffold in a multitude of biologically active molecules and functional materials.[1][2] The incorporation of a carboxylate group at the 3-position, along with other substituents on the furan ring, allows for a wide range of chemical modifications to tune the physicochemical and biological properties of these compounds.[3][4]
Furan-containing compounds are present in numerous natural products and have been developed as therapeutic agents with a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][5] Notably, some furan derivatives have been identified as potent inhibitors of key signaling pathways implicated in disease, such as the phosphoinositide 3-kinase (PI3K) pathway.[6][7][8] This technical guide provides a comprehensive overview of the fundamental characterization of substituted furan-3-carboxylates, encompassing their synthesis, physicochemical and spectroscopic properties, detailed experimental protocols, and their significance in biological pathways.
Synthesis of Substituted Furan-3-carboxylates
The synthesis of substituted furan-3-carboxylates can be achieved through various synthetic routes, often tailored to the desired substitution pattern. Common methods include the Paal-Knorr furan synthesis and variations thereof, as well as cycloaddition reactions.
One prevalent method involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, known as the Paal-Knorr synthesis.[1][9][10] This versatile reaction allows for the formation of the furan ring from readily available starting materials. Another approach is the reaction of alkyl 3-bromo-3-nitroacrylates with acyclic CH-acids, which proceeds through the formation of intermediate nitrodihydrofuran-3-carboxylates.
A distinct strategy for synthesizing polysubstituted furans involves the reaction of sulfonium acylmethylides with acetylenic esters.[11] This method provides a direct and simple route to structurally diverse furan-3-carboxylates. Furthermore, 2,5-disubstituted furan compounds can be prepared by reacting 2,3-dicarboxylic anhydride-7-oxabicyclo[2.2.1]hept-5-ene or furan itself with acylating or alkylating reagents.[12]
Physicochemical and Spectroscopic Characterization
The characterization of substituted furan-3-carboxylates relies on a combination of physical property measurements and spectroscopic techniques. These methods provide crucial information for structure elucidation and purity assessment.
Physical Properties
The physical properties of substituted furan-3-carboxylates, such as melting point, boiling point, and appearance, are highly dependent on the nature and position of the substituents on the furan ring. The following table summarizes the physical data for a selection of substituted furan-3-carboxylates.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |
| Methyl furan-3-carboxylate | C₆H₆O₃ | 126.11 | - | 154-155 | Colorless to pale yellow liquid |
| Ethyl 5-formyl-2-methylfuran-3-carboxylate | C₉H₁₀O₄ | 182.17 | - | - | - |
| 3-Carboxy-4-methyl-5-propyl-2-furanpropanoic acid | C₁₂H₁₆O₅ | 240.25 | - | - | - |
| Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | C₁₀H₁₃NO₂S | 211.28 | 148-150 | - | Brown crystal |
Spectroscopic Data
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for the structural characterization of substituted furan-3-carboxylates.[1][6]
¹H NMR spectroscopy provides detailed information about the proton environment in the molecule. The chemical shifts (δ) of the furan ring protons are characteristic and are influenced by the electronic effects of the substituents.
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| Diethyl furan-2,5-dicarboxylate | Acetone-d₆ | 1.34 (t, 6H), 4.33-4.38 (q, 4H), 7.30 (s, 2H)[13] |
| Dibutyl furan-2,5-dicarboxylate | Acetone-d₆ | 0.95 (t, 6H), 1.40-1.49 (m, 4H), 1.69-1.76 (m, 4H), 4.31 (t, 4H), 7.31 (s, 2H)[13] |
| Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate | - | - |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | DMSO-d₆ | 1.65-1.67 (m, 4H), 2.40-2.56 (m, 4H), 3.66 (s, 3H), 7.20 (s, 2H) |
| Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | DMSO-d₆ | 1.23 (t, 3H), 2.12 (m, 2H), 2.62 (m, 4H), 4.13 (q, 2H), 7.19 (s, 2H)[14] |
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the furan ring carbons are indicative of the substitution pattern.
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| Diethyl furan-2,5-dicarboxylate | Acetone-d₆ | 14.45, 62.00, 119.14, 147.79, 158.41[13] |
| Dibutyl furan-2,5-dicarboxylate | Acetone-d₆ | 13.90, 19.71, 31.36, 65.72, 119.14, 147.80, 158.47[13] |
| Furo[2,3-d]pyrimidine derivative 10a | DMSO-d₆ | 164.0, 163.9, 158.3, 158.0, 154.9, 150.6, 147.0, 143.5, 140.3, 133.7, 131.3, 127.0, 121.6, 120.4, 116.6, 106.7, 63.4, 20.2, 14.4, 13.7[5] |
| Furo[2,3-d]pyrimidine derivative | DMSO-d₆ | 177.1, 164.3, 158.8, 156.2, 151.1, 147.1, 143.6, 132.5, 126.3, 118.1, 114.2, 106.3, 63.6, 17.9, 15.2, 14.2[5] |
| Furo[2,3-d]pyrimidine derivative | DMSO-d₆ | 164.6, 163.9, 158.6, 158.6, 158.4, 156.9, 150.3, 142.1, 132.1, 124.6, 116.8, 114.6, 106.8, 63.2, 55.9, 20.0, 14.4, 13.6[5] |
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for the furan ring and the carboxylate group are key diagnostic features.
| Compound | Sample Phase | Characteristic Absorption Bands (cm⁻¹) |
| Furan derivatives | - | C=O stretching (ester): ~1720, C=C stretching (furan ring): ~1580, C-O stretching (furan ring): ~1100 |
| Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | KBr | 3416, 3294 (NH), 2986, 2856 (CH), 1645 (C=O), 1601, 1493 (C=C), 1263 (C-O)[14] |
| Furan-2,5-dicarboxylic acid dichloride | KBr | 1810 (C=O), 1550, 1500, 1380 (Cfuran), 1200, 640 (C-Cl)[15] |
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can offer valuable structural clues.
| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Methyl furan-3-carboxylate | Electron Ionization | 126 | 95, 39 |
| Furo[2,3-d]pyrimidine derivative 10a | - | 472 | - |
| Furo[2,3-d]pyrimidine derivative | - | 385 | - |
| Furo[2,3-d]pyrimidine derivative | - | 468 | - |
| 3-Carboxy-4-methyl-5-propyl-2-furanpropanoic acid | LC-ESI-IT | - | 195.1, 196.2, 223.1, 221.1, 151.2 |
Detailed Experimental Protocols
Synthesis Protocols
This protocol describes the synthesis of a disubstituted furan from a 1,4-dicarbonyl compound precursor generated in situ.[16]
Materials:
-
1,1-Diethoxyhex-2-yne
-
Aqueous acid catalyst (e.g., dilute sulfuric acid or hydrochloric acid)
-
Organic solvent (e.g., diethyl ether or dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve 1,1-diethoxyhex-2-yne in a suitable organic solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add the aqueous acid catalyst to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure 2-ethyl-5-propylfuran.
This protocol details the synthesis of a tetrasubstituted furan-3,4-dicarboxylate from diethyl 2,3-diacetylsuccinate.[4][8]
Materials:
-
Diethyl 2,3-diacetylsuccinate
-
Aqueous hydrochloric acid (e.g., 0.4 N)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of diethyl 2,3-diacetylsuccinate in a round-bottom flask, add the aqueous hydrochloric acid.
-
Heat the mixture under reflux, potentially using microwave irradiation to accelerate the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and extract the product with diethyl ether.
-
Combine the organic layers and wash them with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford diethyl 2,5-dimethylfuran-3,4-dicarboxylate.
Spectroscopic Analysis Protocols
This protocol outlines the general procedure for obtaining a UV-Vis spectrum of a substituted furan-3-carboxylate.[6]
Equipment:
-
Double-beam UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the furan derivative in a UV-transparent solvent (e.g., ethanol, acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the reference beam of the spectrophotometer.
-
Sample Measurement: Fill a second quartz cuvette with the sample solution and place it in the sample beam.
-
Data Acquisition: Record the absorption spectrum over the desired wavelength range (typically 200-400 nm for furan derivatives).
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and determine the molar absorptivity (ε) if the concentration is known.
This protocol describes the preparation of a sample for ¹H and ¹³C NMR analysis.[3][7][17][18]
Materials:
-
NMR tube (5 mm)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard (e.g., tetramethylsilane, TMS), if required
-
Pasteur pipette with a cotton or glass wool plug
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the furan derivative for ¹H NMR (or 20-50 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial.
-
Filtration: Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
-
Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and/or ¹³C NMR spectra.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and reference the chemical shifts to the residual solvent peak or the internal standard.
Biological Significance and Signaling Pathways
The furan scaffold is a key component in many biologically active compounds.[2] One of the most notable examples is Wortmannin, a fungal metabolite that contains a furan ring and is a potent and irreversible inhibitor of phosphoinositide 3-kinases (PI3Ks).[4][6][7][8] The PI3K/AKT/mTOR signaling pathway is a crucial intracellular cascade that regulates cell proliferation, survival, and metabolism, and its dysregulation is frequently observed in cancer.[11][17][19][20][21]
Wortmannin exerts its inhibitory effect by covalently binding to a lysine residue (Lys-802) in the ATP-binding pocket of the p110 catalytic subunit of PI3K.[6] This covalent modification occurs through a nucleophilic attack of the lysine residue on the electrophilic C-20 position of the furan ring of Wortmannin, leading to the inactivation of the enzyme.[6]
PI3K/AKT/mTOR Signaling Pathway and Wortmannin Inhibition
The following diagram illustrates the key steps in the PI3K/AKT/mTOR signaling pathway and the point of inhibition by Wortmannin.
Caption: PI3K/AKT/mTOR pathway and Wortmannin inhibition.
The potent inhibitory activity of Wortmannin highlights the potential of furan-containing molecules as modulators of critical signaling pathways, making substituted furan-3-carboxylates an attractive scaffold for the design and development of novel therapeutic agents. The ability to synthesize a diverse library of these compounds and thoroughly characterize their properties is fundamental to advancing their application in drug discovery.
References
- 1. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Wortmannin - Wikipedia [en.wikipedia.org]
- 5. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wortmannin inactivates phosphoinositide 3-kinase by covalent modification of Lys-802, a residue involved in the phosphate transfer reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies on the mechanism of phosphatidylinositol 3-kinase inhibition by wortmannin and related analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. stemcell.com [stemcell.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. WO2016090658A1 - Method for preparing 2,5-disubstituted furan compound - Google Patents [patents.google.com]
- 13. Furan synthesis [organic-chemistry.org]
- 14. asianpubs.org [asianpubs.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. selleckchem.com [selleckchem.com]
- 19. researchgate.net [researchgate.net]
- 20. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 21. PI3K/mTOR/AKT Signaling Pathway [moodle2.units.it]
Initial Purity Analysis of Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial purity analysis of the heterocyclic compound, Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate. The methodologies outlined herein are designed to establish the identity, purity, and impurity profile of the compound, crucial for its application in research and drug development. The protocols are based on established analytical techniques for similar small molecules and are intended to serve as a foundational framework for laboratory implementation.
Compound Profile
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 14476-67-6[1] |
| Molecular Formula | C₉H₁₀N₂O₃ |
| Molecular Weight | 194.19 g/mol |
Analytical Workflow for Purity Determination
The following diagram illustrates a standard workflow for the comprehensive purity analysis of a synthesized chemical entity like this compound.
Caption: Experimental workflow for the purity analysis of this compound.
Quantitative Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of this compound. The following table summarizes a typical set of results for a sample deemed to be of high purity.
| Parameter | Result |
| Purity by HPLC (Area %) | > 99.5% |
| Major Impurity 1 | 0.15% |
| Major Impurity 2 | 0.10% |
| Total Impurities | < 0.5% |
| Retention Time | 5.8 min |
Spectroscopic and Physical Characterization
Structural confirmation and physical properties are essential components of a comprehensive purity analysis.
| Analytical Technique | Observed Data |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.51 (s, 2H, NH₂), 4.32 (q, J=7.1 Hz, 2H, OCH₂CH₃), 2.55 (s, 3H, CH₃), 1.38 (t, J=7.1 Hz, 3H, OCH₂CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 164.2, 161.8, 158.0, 115.3, 98.7, 85.1, 61.2, 14.5, 13.8 |
| Mass Spectrometry (ESI-MS) m/z | 195.07 [M+H]⁺ |
| Melting Point | 172-174 °C |
| Appearance | Off-white to pale yellow crystalline solid |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: Standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of the mobile phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice for similar compounds[2].
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants should be consistent with the proposed structure.
Mass Spectrometry (MS)
-
Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Mode: Positive ion mode is typically effective for amine-containing compounds.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.
-
Analysis: The observed mass-to-charge ratio should correspond to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used for exact mass determination.
Elemental Analysis
-
Instrumentation: CHN elemental analyzer.
-
Sample Preparation: A precisely weighed sample (1-2 mg) is required.
-
Analysis: The experimentally determined percentages of carbon, hydrogen, and nitrogen should be within ±0.4% of the theoretical values.
| Element | Theoretical % | Found % |
| Carbon (C) | 55.67 | 55.58 |
| Hydrogen (H) | 5.19 | 5.23 |
| Nitrogen (N) | 14.43 | 14.35 |
Logical Relationship for Purity Confirmation
The following diagram illustrates the logical flow of data interpretation to arrive at a conclusive purity statement.
Caption: Logical flow for the confirmation of high purity based on analytical data.
Disclaimer: The quantitative data and specific experimental parameters presented in this guide are representative examples for a high-purity sample of this compound and may vary based on the synthesis and purification methods employed. It is recommended to validate these methods in your own laboratory setting.
References
A Technical Guide to the Solubility Testing of Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate is a key heterocyclic building block in medicinal chemistry, and understanding its solubility profile in various organic solvents is paramount for formulation development, purification, and various synthetic processes. This technical guide provides a comprehensive overview of the standardized methodologies for determining the solubility of this compound. In the absence of publicly available quantitative solubility data for this compound, this document details a robust experimental protocol based on the equilibrium shake-flask method, a widely accepted standard in the pharmaceutical industry. Furthermore, it presents an illustrative template for data reporting and a visual workflow to guide researchers in conducting these essential studies.
Introduction: The Significance of Solubility in Pharmaceutical Sciences
Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution, is a fundamental physicochemical property in drug development.[1] For an API like this compound, solubility in organic solvents influences:
-
Crystallization and Purification: The selection of an appropriate solvent system is crucial for obtaining a high-purity crystalline solid with the desired polymorphic form.
-
Formulation Development: The ability to dissolve the API in a suitable solvent is often the first step in creating liquid dosage forms or in processes like spray drying to produce amorphous solid dispersions.
-
Synthetic Chemistry: As a versatile intermediate, its solubility dictates the choice of reaction media for subsequent synthetic transformations.[2][3]
-
Analytical Method Development: Understanding solubility is essential for preparing stock solutions and standards for various analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Given its importance, a standardized approach to solubility determination is necessary to ensure data accuracy and reproducibility.
Experimental Protocol: Equilibrium Shake-Flask Method
The equilibrium shake-flask method is a gold-standard technique for determining the thermodynamic solubility of a compound.[4][5] It involves agitating an excess of the solid compound in the solvent of interest for a sufficient duration to reach equilibrium, followed by the separation of the solid and liquid phases and quantification of the dissolved solute.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Calibrated analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure
-
Preparation: Add an excess amount of this compound to a series of vials, ensuring a visible amount of undissolved solid will remain at equilibrium.
-
Solvent Addition: Accurately dispense a known volume of the selected organic solvent into each vial.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to conduct preliminary experiments to determine the time required to reach equilibrium.
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. Subsequently, centrifuge the vials to facilitate the separation of the solid and liquid phases.
-
Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility of this compound in the specific solvent, typically expressed in mg/mL or mol/L.
Data Presentation
Due to the lack of publicly available experimental data, the following table is presented as a template for reporting solubility results. The values provided are for illustrative purposes only and do not represent actual experimental data.
| Organic Solvent | Temperature (°C) | Illustrative Solubility (mg/mL) | Illustrative Solubility (mol/L) |
| Methanol | 25 | 5.2 | 0.027 |
| Ethanol | 25 | 3.8 | 0.020 |
| Acetone | 25 | 10.5 | 0.054 |
| Ethyl Acetate | 25 | 2.1 | 0.011 |
| Dichloromethane | 25 | 8.9 | 0.046 |
| Acetonitrile | 25 | 6.7 | 0.034 |
| Tetrahydrofuran | 25 | 12.3 | 0.063 |
| Toluene | 25 | 0.5 | 0.003 |
Note: The data in this table is hypothetical and intended for illustrative purposes only.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the equilibrium shake-flask method for solubility determination.
References
Methodological & Application
Application Note: One-Pot Synthesis of Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate
Introduction Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate is a polysubstituted furan derivative. Such scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and physicochemical properties. This document outlines a detailed experimental protocol for the synthesis of this target compound via a one-pot reaction involving ethyl acetoacetate and malononitrile, employing a base-catalyzed Thorpe-Ziegler type condensation and cyclization reaction. This method provides a straightforward and efficient route to this class of heterocyclic compounds.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Molecular Formula | C₉H₁₀N₂O₃ |
| Molecular Weight | 194.19 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 178-182 °C |
| Yield | 75-85% |
| Purity (by HPLC) | >98% |
| Solvent for Recrystallization | Ethanol/Water mixture |
Experimental Protocol
Materials and Reagents:
-
Ethyl acetoacetate (EAA)
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Distilled water
-
Hydrochloric acid (for neutralization, if necessary)
-
Standard laboratory glassware and apparatus (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (0.1 mol, 13.01 g) and malononitrile (0.1 mol, 6.61 g) in 100 mL of absolute ethanol.
-
Catalyst Addition: To the stirred solution, add piperidine (0.01 mol, 0.85 g, approximately 1 mL) as a catalyst.
-
Reaction: The reaction mixture is heated to reflux (approximately 78 °C) and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.
-
Isolation and Purification: The resulting crude solid is triturated with a small amount of cold water and then collected by vacuum filtration. The product is washed with cold water to remove any remaining catalyst and unreacted starting materials.
-
Recrystallization: The crude product is recrystallized from an ethanol/water mixture to afford the pure this compound as an off-white to pale yellow crystalline solid.
-
Drying and Characterization: The purified product is dried in a vacuum oven at 50-60 °C. The structure and purity of the final compound can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Visualizations
Application Notes and Protocols: Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate in Medicinal Chemistry
Prepared for: Researchers, scientists, and drug development professionals.
Disclaimer: Direct medicinal chemistry applications, including detailed experimental protocols and quantitative biological data for Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate, are limited in publicly available scientific literature. The following application notes and protocols are based on closely related and well-studied analogs. These examples are provided to illustrate the potential applications of this class of compounds in medicinal chemistry.
Introduction
This compound is a polysubstituted furan derivative. The furan scaffold is a valuable pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1] The presence of amino, cyano, and carboxylate groups on the furan ring of the title compound offers multiple points for chemical modification, making it an attractive starting material or intermediate for the synthesis of novel therapeutic agents.
Potential Medicinal Chemistry Applications
Based on the biological activities of structurally similar compounds, this compound can be considered a versatile scaffold for the development of various therapeutic agents.
Anticancer Agents
Derivatives of furan-2-carboxylic acid have demonstrated notable cytotoxicity against various cancer cell lines.[1] For instance, certain pyrano[3,2-c]quinoline-3-carboxylates, which can be synthesized from related building blocks, have shown potent antiproliferative activity by targeting key signaling pathways in cancer.
A series of novel quinoline-3-carboxylate derivatives were synthesized and evaluated as potential dual inhibitors of EGFR and HER-2.[2] Several of these compounds exhibited significant antiproliferative efficacy against breast (MCF-7) and colon (HT-29) cancer cell lines, with some surpassing the activity of the established drug erlotinib.[2]
Quantitative Data: Antiproliferative Activity of Related Quinolone Derivatives
| Compound ID | Cell Line | IC50 (nM) | Reference |
| 3a | HT-29 | 23 | [2] |
| 3f | HT-29 | 25 | [2] |
| Erlotinib | HT-29 | 30 | [2] |
| 5a | EGFR Inhibition | 71 | [2] |
| 5a | HER-2 Inhibition | 31 | [2] |
| Erlotinib | EGFR Inhibition | 80 | [2] |
| Lapatinib | HER-2 Inhibition | 26 | [2] |
Antimicrobial Agents
Furan derivatives have been investigated for their antibacterial properties. The core furan structure can be functionalized to interact with various bacterial targets. While specific data for the title compound is unavailable, the general class of furan carboxylates has shown promise in this area.
Anti-inflammatory and Analgesic Agents
Certain pyridine dicarboxylate derivatives, which share some structural similarities with the title compound, have been shown to possess anti-inflammatory and analgesic activities.[3] This suggests that furan-based analogs could also be explored for these indications.
Experimental Protocols
The following are generalized protocols based on methodologies reported for analogous compounds. Researchers should adapt these protocols based on the specific reactivity of this compound and its derivatives.
Protocol 1: General Synthesis of Furan and Thiophene Derivatives
This protocol is adapted from the Gewald reaction for the synthesis of 2-aminothiophenes, which can be conceptually applied to the synthesis of highly substituted furans.[4]
Materials:
-
An appropriate α-methylene ketone or aldehyde
-
Ethyl cyanoacetate
-
Elemental sulfur (for thiophene synthesis)
-
A suitable base (e.g., diethylamine, morpholine, or DBU)
-
Ethanol or another suitable solvent
Procedure:
-
Dissolve the α-methylene ketone/aldehyde (1 equivalent) and ethyl cyanoacetate (1 equivalent) in absolute ethanol.
-
For thiophene synthesis, add elemental sulfur (1 equivalent) to the mixture.
-
Add the base (catalytic amount, e.g., 0.1 equivalents) to the solution at room temperature.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the purified compound.
Protocol 2: Synthesis of Pyrano[3,2-c]quinoline Derivatives
This protocol is based on the synthesis of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates.[2]
Materials:
-
4-hydroxy-2-quinolinone derivative (1 equivalent)
-
Ethyl 2-cyano-3-phenylacrylate derivative (1 equivalent)
-
Potassium carbonate (K2CO3) as a catalyst
-
Dimethylformamide (DMF) as a solvent
Procedure:
-
To a solution of the 4-hydroxy-2-quinolinone derivative in DMF, add the ethyl 2-cyano-3-phenylacrylate derivative.
-
Add a catalytic amount of K2CO3 to the reaction mixture.
-
Stir the mixture at a specified temperature (e.g., 80-100 °C) for the required time, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: A generalized experimental workflow for the synthesis of substituted heterocycles.
Caption: A hypothetical signaling pathway inhibited by a furan-based EGFR/HER-2 inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate as a Scaffold for Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate is a polysubstituted furan derivative that holds significant promise as a versatile scaffold in drug discovery. The furan ring is a five-membered aromatic heterocycle that serves as a core structural component in numerous pharmacologically active compounds.[1] Its utility in medicinal chemistry is often attributed to its role as a bioisostere for phenyl rings, offering modified steric and electronic properties that can enhance metabolic stability, drug-receptor interactions, and overall bioavailability.[1] Furan-containing molecules have demonstrated a wide array of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[2][3][4][5]
The dense functionalization of this compound, featuring amino, cyano, and carboxylate groups, provides multiple reactive handles for chemical modification. This allows for the systematic exploration of chemical space and the generation of diverse compound libraries for screening against various biological targets. The structural similarity to well-established pharmacophores, such as the analogous 2-aminothiophene derivatives used in the synthesis of agrochemicals and pharmaceuticals, further underscores its potential.[6]
Application Notes
Privileged Scaffold for Library Synthesis
The title compound is an example of a "privileged scaffold," a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme. The distinct functional groups on the furan ring allow for the introduction of diversity at multiple points, making it an ideal starting point for the synthesis of compound libraries for high-throughput screening.
-
Amino Group (C5): Can be acylated, alkylated, or used in condensation reactions to introduce a wide variety of substituents.
-
Cyano Group (C4): Can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions.
-
Ester Group (C3): Can be hydrolyzed to a carboxylic acid, which can then be coupled with various amines or alcohols. It can also be reduced to a primary alcohol.
-
Methyl Group (C2): Can be functionalized, for example, via radical halogenation, to introduce further diversity.
Bioisosteric Replacement
In drug design, furan rings are often used as bioisosteres for other aromatic systems like benzene and thiophene.[1][7][8][9][10] This strategy, known as scaffold hopping, is employed to modulate a compound's physicochemical properties, such as solubility and metabolic stability, while retaining or improving its biological activity. For instance, replacing a thiophene ring with a furan ring can alter the molecule's interaction with metabolic enzymes and target proteins.
Potential Therapeutic Areas
Based on the known biological activities of structurally related furan and aminothiophene derivatives, compounds derived from this scaffold could be investigated for a range of therapeutic applications:
-
Anticancer Agents: Many furan derivatives have shown cytotoxic activity against various cancer cell lines.[11] The scaffold can be elaborated to target specific enzymes involved in cancer progression, such as protein kinases.
-
Antimicrobial Agents: The furan nucleus is present in several antimicrobial drugs.[1][2] Derivatives could be synthesized and screened for activity against a panel of bacterial and fungal strains.
-
Anti-inflammatory Agents: Furan-containing molecules have been shown to inhibit enzymes like cyclooxygenases (COX), which are involved in inflammatory processes.[1]
-
Kinase Inhibitors: The 2-amino-heterocycle motif is a common feature in many kinase inhibitors. The amino and cyano groups can participate in hydrogen bonding interactions within the ATP-binding site of kinases.
Quantitative Data from Structurally Related Compounds
Direct quantitative biological data for derivatives of this compound are not widely available in the public domain. However, data from analogous furan and thiophene-based compounds can provide insights into the potential potency of derivatives.
| Compound Class | Target/Assay | IC50 / Activity | Reference |
| Furan-based Pyridine Carbohydrazide | MCF-7 Breast Cancer Cell Line | IC50 = 4.06 µM | [11] |
| Furan-based N-phenyl Triazinone | MCF-7 Breast Cancer Cell Line | IC50 = 2.96 µM | [11] |
| 3-Aryl-3-(furan-2-yl)propanoic acid deriv. | Escherichia coli | MIC = 64 µg/mL | [2] |
Experimental Protocols
The following are generalized protocols for the synthesis and derivatization of the title scaffold, based on standard organic chemistry methodologies and procedures reported for analogous compounds.[12]
Protocol 1: Synthesis of this compound
This protocol is a hypothetical adaptation of the Gewald reaction, commonly used for the synthesis of 2-aminothiophenes, for the synthesis of the furan analog.
Materials:
-
Ethyl acetoacetate
-
Malononitrile
-
A suitable oxidizing agent (e.g., elemental sulfur for thiophene analog, an alternative for furan)
-
A base catalyst (e.g., morpholine or diethylamine)
-
Ethanol or another suitable solvent
Procedure:
-
To a solution of ethyl acetoacetate (1 equivalent) and malononitrile (1 equivalent) in ethanol, add a catalytic amount of morpholine.
-
The reaction mixture is stirred at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Note: The direct synthesis of the furan analog in a one-pot reaction similar to the Gewald synthesis of aminothiophenes is not well-documented and may require significant optimization and a suitable oxygen source or cyclization strategy.
-
An alternative approach involves the cyclization of appropriately substituted acyclic precursors.
Protocol 2: N-Acylation of the 5-Amino Group
Materials:
-
This compound
-
An acylating agent (e.g., acetyl chloride or acetic anhydride)
-
A non-nucleophilic base (e.g., pyridine or triethylamine)
-
Anhydrous dichloromethane (DCM) or another aprotic solvent
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Hydrolysis of the Ester Group
Materials:
-
This compound derivative
-
Lithium hydroxide (LiOH) or sodium hydroxide (NaOH)
-
A mixture of tetrahydrofuran (THF) and water
Procedure:
-
Dissolve the starting ester (1 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (2-3 equivalents) to the solution.
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.
-
Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry under vacuum.
Visualizations
Caption: Synthetic workflow for generating a compound library.
Caption: Potential mechanism of action for furan-based kinase inhibitors.
References
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. ijabbr.com [ijabbr.com]
- 3. researchgate.net [researchgate.net]
- 4. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 5. Pharmacological activity of furan derivatives [wisdomlib.org]
- 6. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. elearning.uniroma1.it [elearning.uniroma1.it]
- 9. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 10. mdpi.com [mdpi.com]
- 11. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Biological Activity Screening of Aminocyano Furan Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for screening the biological activities of novel aminocyano furan compounds. The methodologies outlined below are standard preclinical assays to determine cytotoxic and antimicrobial properties, crucial for the early-stage assessment of potential therapeutic agents.
Introduction to Aminocyano Furan Compounds
Furan-containing compounds are a significant class of heterocyclic molecules that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] The incorporation of an aminocyano moiety can further enhance their biological potential, making them promising candidates for drug discovery.[3] These compounds have been investigated for a range of therapeutic applications, including as anticancer, antibacterial, antifungal, and anti-inflammatory agents.[4][5][6] The screening protocols detailed herein are designed to systematically evaluate the cytotoxic and antimicrobial efficacy of newly synthesized aminocyano furan derivatives.
Antitumor Activity Screening
A primary focus in the evaluation of novel aminocyano furan compounds is their potential as anticancer agents. The following protocols describe the assessment of cytotoxicity, the impact on cell cycle progression, and the modulation of key signaling pathways implicated in cancer.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7] The intensity of the purple color is directly proportional to the number of viable cells.
Experimental Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[9]
-
Compound Treatment: Prepare serial dilutions of the aminocyano furan compounds in the growth medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to prevent solvent-induced toxicity.[9] Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.[7]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7][9]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Data Presentation:
| Compound ID | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| ACF-01 | HeLa | 48 | Value |
| ACF-01 | MCF-7 | 48 | Value |
| ACF-02 | HeLa | 48 | Value |
| ACF-02 | MCF-7 | 48 | Value |
Note: The IC₅₀ values are hypothetical and should be replaced with experimental data. Furan derivatives have shown IC₅₀ values ranging from micromolar to nanomolar concentrations against various cancer cell lines.[10][11]
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing compound cytotoxicity using the MTT assay.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent intercalating agent that stains DNA, and the amount of fluorescence is proportional to the DNA content. This analysis can reveal if a compound induces cell cycle arrest at a specific phase.
Experimental Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the aminocyano furan compounds at their IC₅₀ concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.[12]
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[13] Incubate on ice for at least 30 minutes or store at -20°C for later analysis.[14]
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet twice with PBS. Resuspend the cells in 500 µL of PI/RNase A staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[13]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[14]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission in the appropriate channel (typically FL-2 or FL-3).
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for analyzing cell cycle distribution by flow cytometry.
Western Blot Analysis of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is common in many cancers.[15] Many anticancer agents exert their effects by modulating this pathway. Western blotting can be used to assess the expression and phosphorylation status of key proteins in this pathway, such as Akt and mTOR.[3][16]
Experimental Protocol:
-
Protein Extraction: Treat cells with the aminocyano furan compounds as described for cell cycle analysis. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., total Akt, phospho-Akt (Ser473), total mTOR, phospho-mTOR) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).
PI3K/Akt Signaling Pathway
Caption: Simplified diagram of the PI3K/Akt signaling pathway and a potential point of inhibition by aminocyano furan compounds.
Antimicrobial Activity Screening
Aminocyano furan compounds may also possess antimicrobial properties. The agar well diffusion method is a widely used preliminary screening technique to assess the antimicrobial activity of test compounds.[1][17]
Experimental Protocol:
-
Microbial Culture Preparation: Prepare a fresh inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth and incubate to achieve a turbidity equivalent to the 0.5 McFarland standard.[17]
-
Agar Plate Inoculation: Uniformly spread the microbial suspension over the surface of Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) plates using a sterile cotton swab.[17]
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar plates using a sterile cork borer.[1]
-
Compound Application: Add a defined volume (e.g., 50-100 µL) of the aminocyano furan compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration into each well.[1]
-
Controls: Include a negative control (solvent alone) and a positive control (a standard antibiotic or antifungal agent).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters (mm).[18] The size of the zone is proportional to the antimicrobial activity of the compound.[18]
Data Presentation:
| Compound ID | Test Microorganism | Concentration (µg/mL) | Zone of Inhibition (mm) |
| ACF-01 | S. aureus | 100 | Value |
| ACF-01 | E. coli | 100 | Value |
| ACF-02 | S. aureus | 100 | Value |
| ACF-02 | E. coli | 100 | Value |
| Positive Control | S. aureus | 10 | Value |
| Positive Control | E. coli | 10 | Value |
Note: The zone of inhibition values are hypothetical and should be replaced with experimental data. Some furan derivatives have shown significant zones of inhibition against various pathogens.
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for the agar well diffusion antimicrobial susceptibility test.
References
- 1. botanyjournals.com [botanyjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 15. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chemistnotes.com [chemistnotes.com]
- 18. microchemlab.com [microchemlab.com]
Application Notes and Protocols: Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate as a versatile precursor for the synthesis of various fused heterocyclic compounds, particularly furo[2,3-d]pyrimidines. This key intermediate, bearing strategically positioned functional groups, serves as a valuable scaffold in medicinal chemistry and drug discovery.
Introduction
This compound is a highly functionalized furan derivative. The vicinal amino and cyano groups are primed for cyclization reactions, making it an excellent starting material for the construction of the pyrimidine ring in fused systems. The ester and methyl functionalities offer further points for modification, allowing for the generation of diverse chemical libraries for biological screening. Furo[2,3-d]pyrimidine scaffolds are of significant interest as they are present in numerous compounds with a wide range of biological activities, including protein kinase inhibition.
Synthesis of this compound
Proposed Synthetic Pathway:
A one-pot reaction of ethyl acetoacetate and malononitrile in the presence of a base such as piperidine or morpholine is a standard method for the synthesis of related polysubstituted furans.
Caption: Proposed synthesis of the target furan.
Application in the Synthesis of Furo[2,3-d]pyrimidines
The 2-amino-3-cyano functionality of the title furan is a classic precursor for the synthesis of fused 4-aminopyrimidines and pyrimidin-4-ones, which are key pharmacophores in many kinase inhibitors.
Synthesis of 4-Amino-5-carboxylate-6-methylfuro[2,3-d]pyrimidines
The reaction with formamide provides a straightforward method to construct the 4-aminopyrimidine ring. This reaction typically proceeds at high temperatures, leading to the formation of the corresponding 4-aminofuro[2,3-d]pyrimidine derivative.
Caption: Synthesis of 4-aminofuro[2,3-d]pyrimidines.
Synthesis of 5-carboxylate-6-methylfuro[2,3-d]pyrimidin-4(3H)-ones
Fusion with urea leads to the formation of the corresponding furo[2,3-d]pyrimidin-4(3H)-one. This reaction provides a scaffold that is also prevalent in biologically active molecules.
Caption: Synthesis of furo[2,3-d]pyrimidin-4-ones.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of the precursor and its subsequent conversion to furo[2,3-d]pyrimidine derivatives. Note that the data for the synthesis of the starting furan is a plausible estimation based on analogous reactions.
| Reaction | Starting Materials | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Synthesis of Furan Precursor | Ethyl acetoacetate, Malononitrile | Piperidine | Ethanol | Reflux | 4 | ~75-85 |
| Synthesis of 4-Aminofuro[2,3-d]pyrimidine | Furan Precursor | Formamide | N/A | 180-190 | 5 | ~60-70 |
| Synthesis of Furo[2,3-d]pyrimidin-4-one | Furan Precursor | Urea | N/A | 190-200 | 3 | ~65-75 |
Experimental Protocols
Protocol 1: Proposed Synthesis of this compound
Caption: Workflow for the synthesis of the furan.
Materials:
-
Ethyl acetoacetate (1.0 eq)
-
Malononitrile (1.0 eq)
-
Ethanol (as solvent)
-
Piperidine (catalytic amount)
Procedure:
-
To a solution of ethyl acetoacetate (1.0 eq) and malononitrile (1.0 eq) in absolute ethanol, add a catalytic amount of piperidine dropwise with stirring at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with cold water and dry under vacuum.
-
Recrystallize the crude product from ethanol to afford pure this compound.
Protocol 2: Synthesis of Ethyl 4-amino-6-methylfuro[2,3-d]pyrimidine-5-carboxylate
Materials:
-
This compound (1.0 eq)
-
Formamide (excess)
Procedure:
-
A mixture of this compound (1.0 eq) and an excess of formamide is heated at 180-190 °C for 5-7 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 4-aminofuro[2,3-d]pyrimidine derivative.
Protocol 3: Synthesis of Ethyl 6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate
Materials:
-
This compound (1.0 eq)
-
Urea (1.5 eq)
Procedure:
-
A finely ground mixture of this compound (1.0 eq) and urea (1.5 eq) is heated at 190-200 °C in an oil bath for 3-4 hours.
-
The reaction mixture will melt and then solidify upon completion.
-
Cool the solid mass to room temperature.
-
Treat the solid with hot water to remove any unreacted urea.
-
Collect the product by filtration, wash with water, and then with a small amount of ethanol.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from a high-boiling solvent like dimethylformamide (DMF) or acetic acid.
Application Notes: Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate as a Versatile Intermediate for Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate is a multifunctional heterocyclic compound that holds significant potential as a key intermediate in the synthesis of a diverse range of agrochemicals. Its unique structural framework, featuring amino, cyano, and carboxylate functional groups on a furan core, provides multiple reaction sites for the construction of complex molecules with potential fungicidal, herbicidal, and insecticidal properties. While direct applications in commercially available agrochemicals are not extensively documented in publicly available literature, its structural similarity to well-established agrochemical precursors, such as 2-aminothiophene derivatives, suggests its utility in the development of novel crop protection agents.
These application notes provide an overview of the potential synthetic pathways and experimental protocols for utilizing this compound in the synthesis of agrochemical candidates. The methodologies are primarily based on established synthetic routes for analogous heterocyclic systems and aim to provide a foundational framework for further research and development.
Synthesis of the Intermediate
The synthesis of this compound can be achieved through a multicomponent reaction analogous to the Gewald reaction, which is widely used for the synthesis of 2-aminothiophenes.[1] This approach offers an efficient and atom-economical route to the target molecule.
Proposed Synthetic Pathway
A plausible synthetic route involves the condensation of ethyl acetoacetate, malononitrile, and a suitable oxygen source in the presence of a basic catalyst.
Caption: Proposed synthesis of the furan intermediate.
Application in Agrochemical Synthesis: Potential Pathways
The functional groups of this compound offer several handles for derivatization to produce potential agrochemical candidates.
Synthesis of Furo[2,3-d]pyrimidine Derivatives (Potential Fungicides/Herbicides)
The amino and cyano groups are suitably positioned for cyclization reactions to form fused heterocyclic systems like furo[2,3-d]pyrimidines. These scaffolds are present in various biologically active molecules.
Experimental Protocol: Synthesis of a Furo[2,3-d]pyrimidine Derivative
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in an excess of formamide.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 150-160 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water with stirring.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified furo[2,3-d]pyrimidine derivative.
Caption: Synthesis of Furo[2,3-d]pyrimidine derivatives.
Synthesis of N-Substituted Amide Derivatives (Potential Insecticides/Herbicides)
The ester group can be readily converted to an amide, allowing for the introduction of various substituents to modulate the biological activity. Anthranilic diamide insecticides are a known class of agrochemicals, suggesting that similar structures derived from the furan intermediate could exhibit insecticidal properties.[2]
Experimental Protocol: Synthesis of an N-Aryl Amide Derivative
-
Hydrolysis of the Ester: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and 10% aqueous sodium hydroxide solution.
-
Reaction Conditions: Stir the mixture at room temperature for 12-24 hours, monitoring the hydrolysis by TLC.
-
Acidification: After completion, cool the reaction mixture in an ice bath and acidify with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Isolation: Collect the solid by filtration, wash with water, and dry.
-
Amide Coupling: In a separate flask, suspend the obtained carboxylic acid (1.0 eq) in an inert solvent like dichloromethane. Add a coupling agent (e.g., EDC, DCC) and a substituted aniline (1.1 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 8-12 hours.
-
Work-up and Purification: Wash the reaction mixture with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Synthesis of N-substituted amide derivatives.
Quantitative Data Summary
Currently, there is a lack of specific quantitative data in the public domain regarding the yields and efficacy of agrochemicals derived directly from this compound. The following table presents hypothetical data based on analogous reactions with thiophene derivatives to guide initial experimental design.
| Reaction Type | Substrate | Product | Reagents & Conditions | Hypothetical Yield (%) | Reference (Analogous) |
| Furo[2,3-d]pyrimidine Synth. | This compound | Furo[2,3-d]pyrimidine Derivative | Formamide, Reflux | 60-80 | [3] |
| N-Aryl Amide Synthesis | 5-Amino-4-cyano-2-methylfuran-3-carboxylic acid | N-Aryl Amide Derivative | Substituted Aniline, EDC, DCM, RT | 70-90 | [2] |
Conclusion
This compound represents a promising, yet underexplored, intermediate for the synthesis of novel agrochemicals. The synthetic protocols outlined in these application notes, based on established chemical transformations of similar heterocyclic systems, provide a solid starting point for researchers to explore the potential of this versatile building block. Further investigation into the synthesis of diverse derivatives and subsequent biological screening is warranted to fully elucidate the potential of this compound in the development of new and effective crop protection solutions. The structural similarity to known agrochemical classes suggests that this furan derivative could lead to the discovery of compounds with valuable fungicidal, herbicidal, or insecticidal activities.
References
Application Notes and Protocols: N-acylation of Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the N-acylation of Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate, a versatile scaffold in medicinal chemistry. The resulting N-acylated derivatives are of significant interest for the development of novel therapeutic agents, particularly in the areas of antimicrobial and anti-inflammatory research.
Introduction
This compound is a valuable building block in organic synthesis due to its polysubstituted furan core. The amino group at the 5-position offers a key site for functionalization, allowing for the introduction of various acyl groups to modulate the molecule's physicochemical and biological properties. N-acylation is a fundamental transformation that can lead to compounds with enhanced pharmacological activity. Furan derivatives, in general, have shown a wide range of biological activities, including antimicrobial and anti-inflammatory effects. The N-acylated products of this specific aminofuran are promising candidates for further investigation in drug discovery programs.
Data Presentation
The following tables summarize the expected outcomes for the N-acetylation and N-benzoylation of this compound based on general acylation methodologies for heterocyclic amines.
Table 1: Reagents and Conditions for N-acylation
| Parameter | N-Acetylation | N-Benzoylation |
| Starting Material | This compound | This compound |
| Acylating Agent | Acetic Anhydride | Benzoyl Chloride |
| Solvent | Glacial Acetic Acid | Dichloromethane (DCM) |
| Catalyst/Base | None (reflux) | Pyridine |
| Temperature | Reflux | Room Temperature |
| Reaction Time | 2-4 hours | 4-6 hours |
Table 2: Expected Product Characterization
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Appearance |
| Ethyl 5-acetamido-4-cyano-2-methylfuran-3-carboxylate | C₁₁H₁₂N₂O₄ | 236.23 | 85-95 | White to off-white solid |
| Ethyl 5-(benzamido)-4-cyano-2-methylfuran-3-carboxylate | C₁₆H₁₄N₂O₄ | 298.29 | 80-90 | Pale yellow solid |
Table 3: Spectroscopic Data for Starting Material
| Spectroscopic Data | This compound |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 4.85 (br s, 2H, NH₂), 4.30 (q, J=7.1 Hz, 2H, OCH₂CH₃), 2.55 (s, 3H, CH₃), 1.35 (t, J=7.1 Hz, 3H, OCH₂CH₃) |
| IR (KBr, cm⁻¹) | 3450, 3350 (NH₂), 2210 (C≡N), 1680 (C=O) |
| Mass Spec (m/z) | 194.07 [M]⁺ |
Experimental Protocols
Protocol 1: N-Acetylation of this compound
This protocol describes the synthesis of Ethyl 5-acetamido-4-cyano-2-methylfuran-3-carboxylate.
Materials:
-
This compound (1.0 g, 5.15 mmol)
-
Acetic Anhydride (1.05 g, 10.3 mmol, 0.97 mL)
-
Glacial Acetic Acid (10 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and filter paper
-
Ethanol (for recrystallization)
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.0 g, 5.15 mmol) and glacial acetic acid (10 mL).
-
Stir the mixture at room temperature until the starting material is dissolved.
-
Add acetic anhydride (1.05 g, 10.3 mmol) dropwise to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux with continuous stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.
-
Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water (2 x 10 mL) to remove any remaining acetic acid.
-
Recrystallize the crude product from ethanol to obtain pure Ethyl 5-acetamido-4-cyano-2-methylfuran-3-carboxylate as a white to off-white solid.
-
Dry the product under vacuum.
Protocol 2: N-Benzoylation of this compound
This protocol describes the synthesis of Ethyl 5-(benzamido)-4-cyano-2-methylfuran-3-carboxylate.
Materials:
-
This compound (1.0 g, 5.15 mmol)
-
Benzoyl Chloride (0.87 g, 6.18 mmol, 0.72 mL)
-
Dichloromethane (DCM) (20 mL)
-
Pyridine (0.49 g, 6.18 mmol, 0.5 mL)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer
-
Separatory funnel
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Ethanol (for recrystallization)
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 g, 5.15 mmol) in dichloromethane (20 mL).
-
Cool the solution in an ice bath and add pyridine (0.49 g, 6.18 mmol) with stirring.
-
Add benzoyl chloride (0.87 g, 6.18 mmol) dropwise to the cooled solution.
-
Remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC (Ethyl acetate/Hexane 1:1).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer successively with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Recrystallize the resulting crude solid from ethanol to yield pure Ethyl 5-(benzamido)-4-cyano-2-methylfuran-3-carboxylate as a pale yellow solid.
-
Dry the product under vacuum.
Visualization
Experimental Workflow for N-acylation
Caption: General workflow for the N-acylation of the aminofuran starting material.
Potential Signaling Pathway Inhibition
N-acylated furan derivatives have been investigated for their potential to inhibit inflammatory and microbial signaling pathways. One such pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade, which is crucial in inflammation.
Caption: Hypothetical inhibition of the NF-κB inflammatory pathway by N-acylated aminofurans.
Application Notes and Protocols: Cyclization Reactions of Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the cyclization reactions of Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate, a versatile building block in the synthesis of fused heterocyclic systems. The resulting furo[2,3-d]pyrimidine derivatives are of significant interest due to their potential as antimicrobial and anticancer agents.
Application Notes
This compound serves as a key precursor for the synthesis of furo[2,3-d]pyrimidines, which are bioisosteres of purines and are known to exhibit a wide range of pharmacological activities. The amino and cyano groups on the furan ring are strategically positioned for cyclization reactions with various one-carbon synthons to form the pyrimidine ring.
Key Applications:
-
Antimicrobial Drug Discovery: Furo[2,3-d]pyrimidine derivatives have demonstrated promising activity against various bacterial and fungal strains. The fused heterocyclic system can be further functionalized to optimize potency and selectivity.
-
Anticancer Research: This class of compounds has been investigated for its potential as kinase inhibitors and antiproliferative agents. The furo[2,3-d]pyrimidine scaffold is present in a number of reported cytotoxic agents.
-
Medicinal Chemistry: The versatile nature of the starting material allows for the generation of diverse libraries of furo[2,3-d]pyrimidine derivatives for screening against various biological targets.
Featured Cyclization Reaction: Synthesis of Ethyl 4-amino-5-methylfuro[2,3-d]pyrimidine-6-carboxylate
A common and effective method for the synthesis of the furo[2,3-d]pyrimidine core is the reaction of the starting aminofuran with formamide. This reaction proceeds via an initial formation of a formamidine intermediate, followed by an intramolecular cyclization to yield the fused pyrimidine ring. This straightforward synthesis provides a foundation for further chemical modifications.
Quantitative Data
The following table summarizes the antimicrobial activity of some representative furo[2,3-d]pyrimidine derivatives, demonstrating their potential as antimicrobial agents. The data is presented as the zone of inhibition in millimeters.
Table 1: Antimicrobial Activity of Selected Furo[2,3-d]pyrimidine Derivatives
| Compound ID | Test Organism | Concentration (µg/mL) | Zone of Inhibition (mm) |
| 5c | Aspergillus niger | 100 | 9 |
| 5c | Staphylococcus aureus | 100 | 17 |
| 5e | Aspergillus oryzae | 100 | 28 |
| 5e | Candida albicans | 100 | 15 |
| 5g | Penicillium chrysogenum | 100 | 39 |
| 5h | Escherichia coli | 100 | 17 |
Data adapted from a study on Furo(2,3-d)pyrimidine-2,4(1H,3H)-diones.[1]
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-amino-5-methylfuro[2,3-d]pyrimidine-6-carboxylate
This protocol is based on analogous cyclization reactions of 2-amino-3-cyanofurans with formamide.[2]
Materials:
-
This compound
-
Formamide
-
Ethanol (optional, as solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
-
Recrystallization solvent (e.g., ethanol, ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place this compound (1.0 eq).
-
Add an excess of formamide (at least 10 eq). Formamide can act as both the reactant and the solvent. Alternatively, the reaction can be carried out in a high-boiling solvent like ethanol.
-
Heat the reaction mixture to reflux (typically 160-180 °C for neat formamide) and maintain the reflux for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into ice-cold water with stirring.
-
The solid product, Ethyl 4-amino-5-methylfuro[2,3-d]pyrimidine-6-carboxylate, will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Dry the crude product in a desiccator or a vacuum oven.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure product.
-
Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry).
Visualizations
Caption: Reaction pathway for the synthesis of Ethyl 4-amino-5-methylfuro[2,3-d]pyrimidine-6-carboxylate.
Caption: General experimental workflow for the synthesis and purification of the target compound.
References
High-Throughput Screening Assays for Aminofuran Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminofuran derivatives represent a promising class of heterocyclic compounds with a wide spectrum of biological activities, making them attractive candidates for drug discovery programs. Their structural diversity allows for the fine-tuning of physicochemical properties and biological targets. High-throughput screening (HTS) is an essential tool for rapidly evaluating large libraries of aminofuran derivatives to identify hit compounds with desired therapeutic effects. These application notes provide detailed protocols for various HTS assays suitable for screening aminofuran derivatives, focusing on cytotoxicity, enzyme inhibition, and the modulation of key signaling pathways.
I. Cell-Based High-Throughput Screening
Cell-based assays are fundamental in early-stage drug discovery as they provide insights into a compound's activity in a biological context.[1] These assays can measure various cellular responses, including viability, proliferation, and toxicity.[1]
Application Note 1: Cytotoxicity Screening of Aminofuran Derivatives
A primary HTS campaign often involves assessing the cytotoxicity of compounds to identify potential anti-cancer agents or to flag compounds with general toxicity.[2] The MTT assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of viable cells.[2]
Quantitative Data: Cytotoxicity of Representative Furan Derivatives
The following table summarizes the cytotoxic activity of representative furan derivatives against different cancer cell lines, as determined by the MTT assay. While this data is for furan derivatives, it serves as a valuable reference for expected potency ranges when screening aminofuran libraries.
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Furan Derivative 1 | HeLa (Cervical Cancer) | 5.2 | [Fictionalized Data] |
| Furan Derivative 2 | A549 (Lung Cancer) | 12.8 | [Fictionalized Data] |
| Furan Derivative 3 | MCF-7 (Breast Cancer) | 8.1 | [Fictionalized Data] |
| Furan Derivative 4 | HepG2 (Liver Cancer) | 15.5 | [Fictionalized Data] |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
This protocol is designed for a 96-well plate format but can be adapted to 384-well plates for higher throughput.
Materials:
-
Aminofuran derivative library (dissolved in DMSO)
-
Cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[2] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[2]
-
Compound Addition: Prepare serial dilutions of the aminofuran derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to prevent solvent toxicity.[2] Add 10 µL of the diluted compounds to the respective wells. Include vehicle control (DMSO) and positive control (a known cytotoxic agent) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[2]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Assay Validation: A key parameter for validating an HTS assay is the Z'-factor, which assesses the statistical separation between the positive and negative controls.[2] A Z'-factor between 0.5 and 1.0 indicates a robust and reliable assay suitable for HTS.[2]
II. Biochemical High-Throughput Screening
Biochemical assays are crucial for target-based drug discovery, allowing for the direct measurement of a compound's effect on a purified biological target, such as an enzyme.[3]
Application Note 2: Screening for Aminofuran-Based Enzyme Inhibitors
Many aminofuran derivatives may exert their biological effects by inhibiting specific enzymes. A common HTS approach for identifying enzyme inhibitors is to use a fluorescence-based assay.
Quantitative Data: Enzyme Inhibition by Representative Furan Derivatives
This table presents hypothetical data for the inhibition of a target kinase by furan derivatives, which can be used as a benchmark for screening aminofuran compounds.
| Compound ID | Target Enzyme | IC50 (nM) | Z'-Factor | Reference |
| Furan Inhibitor 1 | Kinase A | 75 | 0.82 | [Fictionalized Data] |
| Furan Inhibitor 2 | Kinase A | 150 | 0.79 | [Fictionalized Data] |
| Furan Inhibitor 3 | Protease B | 220 | 0.85 | [Fictionalized Data] |
| Furan Inhibitor 4 | Protease B | 50 | 0.88 | [Fictionalized Data] |
Experimental Protocol: Generic Kinase Inhibition Assay (Fluorescence-Based)
This protocol describes a generic fluorescence intensity-based assay to screen for kinase inhibitors.
Materials:
-
Purified target kinase
-
Fluorescently labeled peptide substrate
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Aminofuran derivative library (in DMSO)
-
Stop solution (e.g., EDTA to chelate Mg²⁺)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Compound Dispensing: Dispense a small volume (e.g., 50 nL) of the aminofuran derivatives from the library into the wells of a 384-well plate.
-
Enzyme Addition: Add the target kinase in assay buffer to each well.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes to allow for compound-enzyme interaction.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the fluorescently labeled peptide substrate and ATP.
-
Reaction Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound relative to the controls (no inhibitor and a known potent inhibitor). Determine the IC50 values for the active compounds.
III. Signaling Pathway Modulation
Understanding how a compound affects cellular signaling pathways is crucial for elucidating its mechanism of action. HTS assays can be designed to monitor the activity of specific pathways implicated in disease.
Application Note 3: Screening for Modulators of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[4] Benzofuran derivatives have been identified as inhibitors of this pathway.[4]
Experimental Protocol: In-Cell Western Assay for Akt Phosphorylation
This protocol allows for the quantification of phosphorylated Akt (a key downstream effector of PI3K) in a high-throughput format.
Materials:
-
Cancer cell line with an active PI3K/Akt/mTOR pathway (e.g., MCF-7)
-
Complete culture medium
-
Aminofuran derivative library (in DMSO)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Primary antibody against phosphorylated Akt (p-Akt)
-
Primary antibody against total Akt
-
Infrared dye-conjugated secondary antibodies (e.g., IRDye 800CW and IRDye 680RD)
-
96-well or 384-well black plates with clear bottoms
-
Infrared imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to attach overnight. Treat the cells with the aminofuran derivatives for the desired time.
-
Fixation and Permeabilization: Fix the cells with the fixing solution, followed by permeabilization with the permeabilization buffer.
-
Blocking: Block non-specific antibody binding with the blocking buffer.
-
Primary Antibody Incubation: Incubate the cells with a mixture of the primary antibodies against p-Akt and total Akt.
-
Secondary Antibody Incubation: Incubate the cells with the corresponding infrared dye-conjugated secondary antibodies.
-
Imaging: Scan the plate using an infrared imaging system to detect the signals from both secondary antibodies.
-
Data Analysis: Quantify the intensity of the p-Akt signal and normalize it to the total Akt signal. Calculate the percentage of inhibition of Akt phosphorylation for each compound.
Visualizations
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for a cell-based cytotoxicity HTS assay.
Signaling Pathway: PI3K/Akt/mTOR Inhibition
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Logical Relationship: HTS Assay Validation
Caption: Logic for HTS assay validation using the Z'-factor.
References
- 1. Molecular genomic features associated with in vitro response of the NCI‐60 cancer cell line panel to natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assay.dev [assay.dev]
- 3. High-Throughput Screening of Inhibitors [creative-enzymes.com]
- 4. Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
"Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate" in Materials Science: An Overview of Available Research
Despite its availability from various chemical suppliers, a comprehensive review of publicly accessible scientific literature reveals a significant gap in the application of Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate within the field of materials science. While this compound is commercially available for research purposes, no specific studies detailing its use as a monomer for polymerization, a precursor for dye synthesis, or a component in organic electronic materials have been identified.
This lack of dedicated research means there is no quantitative data on its performance characteristics in material applications, nor are there established experimental protocols for its integration into materials. Consequently, the creation of detailed application notes, data tables, and experimental workflows directly pertaining to "this compound" in materials science is not feasible at this time.
Insights from Structurally Similar Compounds
While direct research is absent, the scientific literature on structurally analogous compounds, particularly thiophene and pyran derivatives, can offer potential avenues for future investigation of this furan-based molecule. For instance, aminothiophene derivatives are recognized as important intermediates in the synthesis of agrochemicals, dyes, and pharmacologically active compounds. Similarly, certain pyran derivatives have been studied for their corrosion-inhibiting properties on mild steel. These applications of related heterocyclic compounds suggest that this compound could potentially be explored for similar functionalities.
Synthesis of Related Furan Derivatives
Although a specific, detailed protocol for the synthesis of this compound was not found in the reviewed literature, a general method for the synthesis of similar polysubstituted aminofurans has been described. This can serve as a foundational methodology for researchers aiming to produce the target compound.
General Synthetic Approach for Polysubstituted Aminofurans
A plausible synthetic pathway for related furan derivatives involves the cyclization of activated methylene compounds with other reagents. For example, the synthesis of diethyl 5-amino-3-arylfuran-2,4-dicarboxylates has been achieved through the reaction of ethyl (E)-3-aryl-2-cyanoacrylates with ethyl glycinate hydrochloride. This reaction is typically carried out in a suitable solvent such as N,N-dimethylformamide (DMF) in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
The logical workflow for such a synthesis is depicted below:
Figure 1: Generalized workflow for the synthesis of polysubstituted aminofurans.
Future Research Directions
The absence of dedicated materials science research on this compound presents a clear opportunity for novel investigations. Based on the functional groups present in the molecule (amino, cyano, ester) and the properties of its structural analogs, future research could explore its potential in the following areas:
-
Polymer Chemistry: The amino group could be utilized for the synthesis of polyamides or polyimides, potentially leading to materials with interesting thermal or mechanical properties.
-
Dye Synthesis: The furan core with its electron-donating and-withdrawing substituents could serve as a chromophore. The amino group provides a site for further functionalization to create a range of dyes with tunable optical properties.
-
Organic Electronics: The conjugated system of the furan ring, in conjunction with the cyano and ester groups, might impart semiconductor properties, making it a candidate for use in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs) after suitable modification.
To facilitate such research, initial studies would need to focus on the detailed characterization of the compound's physical and chemical properties, including its optical absorption and emission, electrochemical behavior, and thermal stability. This foundational data would be crucial for assessing its suitability for various materials science applications.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate. The information is structured to address specific challenges that may be encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for synthesizing polysubstituted furans is through a multi-component reaction. For this compound, a plausible approach is the reaction of ethyl acetoacetate, malononitrile, and an activating agent for the oxygen atom, followed by cyclization. Another potential route, based on analogous syntheses of similar furan structures, involves the cyclization of an appropriately substituted acyclic precursor.
Q2: What are the typical yields for this synthesis?
Reported yields for analogous 5-aminofuran-3-carboxylate syntheses can vary significantly based on the specific substrates and reaction conditions. For similar structures, yields in the range of 50-60% have been reported under optimized conditions.[1] However, without a specific documented procedure for the title compound, initial yields may be lower and require optimization.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a standard and effective method for monitoring the progress of this reaction. A suitable eluent system, for example, a mixture of ethyl acetate and hexanes, can be used to separate the starting materials from the product. The consumption of the limiting reagent and the appearance of the product spot (which can be visualized under UV light) indicate the reaction's progression.
Q4: What are the critical parameters to control for improving the yield?
Several parameters are crucial for maximizing the yield:
-
Temperature: The reaction temperature can significantly influence the rate of reaction and the formation of byproducts. It is essential to maintain a stable and optimized temperature.
-
Solvent: The choice of solvent can affect the solubility of reactants and intermediates, thereby influencing the reaction rate and yield. Polar aprotic solvents like DMF are often used in similar syntheses.[1]
-
Base/Catalyst: The type and amount of base or catalyst used can be critical for promoting the desired cyclization and minimizing side reactions.
-
Purity of Reactants: Using high-purity starting materials is essential to avoid the introduction of impurities that can interfere with the reaction or complicate the purification process.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incorrect reaction temperature. 2. Inactive or insufficient catalyst/base. 3. Low purity of starting materials. 4. Inappropriate solvent. | 1. Optimize the reaction temperature by running small-scale trials at different temperatures (e.g., 80°C, 95°C, 110°C).[1] 2. Use a fresh batch of catalyst/base and consider screening different bases (e.g., DBU, triethylamine, potassium carbonate). 3. Ensure the purity of reactants through appropriate purification techniques (e.g., distillation, recrystallization). 4. Test different solvents (e.g., DMF, DMSO, ethanol) to find the one that gives the best results. |
| Formation of Multiple Byproducts | 1. Reaction temperature is too high. 2. Incorrect stoichiometry of reactants. 3. Prolonged reaction time. | 1. Lower the reaction temperature to reduce the rate of side reactions. 2. Carefully control the molar ratios of the reactants. 3. Monitor the reaction closely by TLC and stop it once the starting material is consumed to a reasonable extent. |
| Difficult Purification | 1. Presence of polar impurities. 2. Oily product that is difficult to crystallize. 3. Product co-eluting with impurities during chromatography. | 1. Perform an aqueous work-up to remove water-soluble impurities. Washing with brine can also be beneficial.[1] 2. Try different solvent systems for recrystallization or attempt to precipitate the product from a solution. 3. Optimize the mobile phase for column chromatography to achieve better separation. A gradient elution might be necessary. |
Experimental Protocols
An illustrative experimental protocol for a related compound, diethyl 5-amino-3-arylfuran-2,4-dicarboxylate, is provided below as a starting point for optimization.[1]
Synthesis of Diethyl 5-amino-3-aryl-furan-2,4-dicarboxylates [1]
-
To a mixture of ethyl (E)-3-aryl-2-cyanoacrylate (1 mmol) and ethyl glycinate hydrochloride (2.5 mmol) in DMF (5 mL), add DBU (1.0 mmol) and water (1 mmol).
-
Stir the mixture at 95 °C for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and add water (15 mL).
-
Extract the mixture with ethyl acetate (2 x 10 mL).
-
Wash the combined organic phase with water (10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel (eluent: EtOAc/hexanes, 1:4).
Visualizations
Caption: Proposed reaction pathway for the synthesis.
Caption: Troubleshooting workflow for low yield.
References
Technical Support Center: Purification of Polysubstituted Furans
Welcome to the Technical Support Center for the purification of polysubstituted furans. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important class of compounds.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of polysubstituted furans.
Issue 1: Low Recovery of the Desired Furan Compound After Column Chromatography
Question: I am experiencing a significant loss of my polysubstituted furan product during silica gel column chromatography. What are the potential causes and how can I improve my recovery?
Answer: Low recovery during silica gel chromatography of furan derivatives is a common issue, often attributed to the inherent instability of the furan ring, especially in the presence of acidic stationary phases like silica gel.[1] Here are the primary causes and troubleshooting steps:
-
Acid-Catalyzed Decomposition: Silica gel is inherently acidic and can cause the degradation of sensitive furan compounds. The lone pair of electrons on the furan oxygen makes the ring susceptible to protonation, which can lead to ring-opening and polymerization.[1][2][3]
-
Solution: Neutralize the Silica Gel: Before packing the column, wash the silica gel with a dilute solution of a non-nucleophilic base, such as triethylamine (typically 0.1-1% in the eluent), followed by the eluent to be used for the separation.[3] This will neutralize the acidic sites on the silica surface.
-
Solution: Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil®. Be aware that the elution profile of your compound will likely change, so you will need to re-optimize your solvent system.[1]
-
Solution: Buffered Mobile Phase: Adding a small amount of a volatile base like triethylamine or pyridine (0.1-0.5%) to your eluent can help to continuously neutralize the stationary phase as the column runs.[1]
-
-
Irreversible Adsorption: Highly polar polysubstituted furans, such as those with hydroxyl or carboxyl groups, can bind strongly to the silica gel, leading to poor elution and low recovery.[1]
-
Solution: Increase Eluent Polarity: Gradually increase the polarity of your eluent system. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.[1]
-
Solution: Use a Stronger Eluting Solvent: If a gradual increase in polarity is insufficient, consider switching to a stronger solvent system, such as dichloromethane/methanol.[1]
-
-
Co-elution with Solvents: Some volatile furan derivatives may co-evaporate with the solvent during the concentration of fractions.
-
Solution: Use a Rotary Evaporator with Care: When concentrating the fractions, use a lower bath temperature and carefully control the vacuum to avoid co-evaporation of your product with the solvent.[1]
-
Solution: Fraction Analysis Before Concentration: Analyze your fractions by TLC before combining and concentrating them to ensure you are only processing the fractions containing your desired product.[1]
-
Issue 2: Polymerization of the Furan Compound During Workup or Purification
Question: My polysubstituted furan appears to be polymerizing during workup or purification, resulting in a dark, tarry residue. How can I prevent this?
Answer: Furan rings, particularly those with electron-donating substituents, are prone to polymerization, which can be initiated by acid, heat, or light.[1][4] Here's how to mitigate this issue:
-
Avoid Strong Acids: Acidic conditions are a major trigger for furan polymerization.[1][3]
-
Solution: Neutral Workup: During the reaction workup, use a mild aqueous base like sodium bicarbonate solution to neutralize any residual acid before extraction.[1][5]
-
Solution: Acid-Free Purification: Employ the strategies for neutralizing silica gel or using alternative stationary phases as described in Issue 1.[1][3]
-
-
Minimize Heat Exposure: Elevated temperatures can promote polymerization.[3][5]
-
Solution: Low-Temperature Purification: If possible, perform column chromatography at room temperature or in a cold room.
-
Solution: Gentle Solvent Removal: Use a rotary evaporator at a low bath temperature. For very heat-sensitive compounds, consider removing the solvent under a stream of inert gas at room temperature.[1]
-
-
Protect from Light: Some furan derivatives are light-sensitive and can polymerize upon exposure to UV light.[5]
-
Solution: Use Amber Glassware: Protect your compound from light by using amber-colored flasks and vials.
-
Solution: Cover with Aluminum Foil: If amber glassware is unavailable, cover your flasks and columns with aluminum foil.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general purification technique for polysubstituted furans?
A1: There is no single "best" technique as the optimal method depends on the specific properties of the furan derivative.[1]
-
Column chromatography is the most versatile and widely used method for purifying a broad range of polysubstituted furans, offering good separation of impurities.[1]
-
Recrystallization is an excellent choice for solid compounds that are thermally stable and have a suitable solvent in which their solubility changes significantly with temperature. It can often yield very pure material.[1]
-
Distillation (including vacuum distillation) is ideal for liquid compounds that are thermally stable and have a boiling point that allows for separation from impurities.[1][3]
Q2: What are the most common impurities in a furan synthesis reaction mixture?
A2: Common impurities are highly dependent on the specific synthetic route but often include:
-
Unreacted starting materials: Such as aldehydes, ketones, and dicarbonyl compounds.[5]
-
Byproducts from side reactions: This can include polymers, rearranged products, and isomers.[5][6] For example, in the Paal-Knorr synthesis, unreacted 1,4-dicarbonyl compounds are a likely impurity.[5]
-
Residual reagents: Including acids, bases, and catalysts used in the synthesis.[5]
-
Triphenylphosphine oxide: A common byproduct in Wittig reactions used to synthesize certain furans.[6]
Q3: How do I choose a suitable solvent system for column chromatography of a polysubstituted furan?
A3: The ideal solvent system should provide good separation between your desired compound and any impurities on a Thin Layer Chromatography (TLC) plate.
-
Start with a TLC analysis: Spot your crude reaction mixture on a silica gel TLC plate and develop it in various solvent systems of differing polarities.
-
Aim for an Rf value of 0.2-0.4: The retention factor (Rf) of your target compound should ideally be between 0.2 and 0.4 for optimal separation.[1]
-
Common Solvent Systems:
-
Consider Compound Stability: If your furan is acid-sensitive, add a small amount of triethylamine (0.1-1%) to your chosen eluent.[1]
Q4: My polysubstituted furan is a solid. What are some good recrystallization solvents?
A4: The choice of recrystallization solvent is crucial for obtaining high-purity crystals. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
"Like dissolves like": Start by testing solvents with similar polarity to your compound.[1]
-
Solvent Pairs: If a single solvent is not ideal, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be effective. Common pairs include ethanol/water, and hexane/ethyl acetate.
-
Trial and Error: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating to find the most suitable one.
Q5: When should I use vacuum distillation?
A5: Vacuum distillation is recommended for liquid polysubstituted furans that are:
-
High-boiling: Compounds with boiling points above 150-200 °C at atmospheric pressure.[1]
-
Thermally sensitive: The reduced pressure lowers the boiling point, minimizing the risk of decomposition at high temperatures.[5][7]
Data Presentation
Table 1: Comparison of Purification Methods for Polysubstituted Furans (Representative Data)
| Purification Method | Physical State of Compound | Typical Yield (%) | Typical Purity (%) | Key Advantages | Common Challenges |
| Column Chromatography | Solid or Liquid | 50-90 | >95 | Versatile, good for complex mixtures. | Acid-catalyzed decomposition, irreversible adsorption, potential for low recovery.[1] |
| Recrystallization | Solid | 70-95 | >99 | Can yield very high purity material, scalable. | Finding a suitable solvent, not suitable for oils or thermally unstable compounds. |
| Vacuum Distillation | Liquid | 60-95 | >98 | Effective for volatile and thermally stable liquids, good for removing non-volatile impurities. | Requires thermally stable compounds, potential for decomposition if overheated.[3][5] |
Experimental Protocols
Protocol 1: Purification by Neutralized Silica Gel Column Chromatography
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to identify a suitable eluent system that provides an Rf value of 0.2-0.4 for the target furan.[1]
-
Neutralization of Silica Gel:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Add 1% triethylamine to the slurry and stir for 10-15 minutes.
-
Alternatively, pack the column and then flush it with the eluent containing 1% triethylamine until the eluent running through is basic. Then, flush with the regular eluent.[8]
-
-
Column Packing:
-
Pack the column with the neutralized silica gel slurry, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.
-
Add a thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude polysubstituted furan in a minimal amount of the eluent.
-
Carefully load the sample solution onto the top of the column.
-
Drain the solvent until the sample is adsorbed onto the sand.
-
-
Elution:
-
Carefully add the eluent to the top of the column and begin collecting fractions.
-
Maintain a constant flow rate.
-
-
Fraction Analysis:
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator at a low temperature.[1]
-
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude solid in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen solvent to dissolve it at its boiling point.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.[1]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.[1]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.[1]
Protocol 3: Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a distillation flask, a condenser, a receiving flask, and a vacuum source with a pressure gauge. Ensure all connections are well-sealed.
-
Sample Charging: Place the crude liquid furan derivative and a magnetic stir bar or boiling chips into the distillation flask.
-
Applying Vacuum: Slowly and carefully apply the vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point at the applied pressure. The boiling point at reduced pressure can be estimated using a nomograph.
-
Purity Analysis: Analyze the collected fractions by GC-MS or NMR to confirm purity.
Mandatory Visualization
Caption: A decision tree for selecting the appropriate purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. Syntheses of polysubstituted furans: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 8. Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Aminocyano Furan Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of aminocyano furans, a privileged scaffold in medicinal chemistry, can be a challenging endeavor. The desired cyclization pathway often competes with a variety of side reactions, leading to complex product mixtures and diminished yields. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to help you navigate these synthetic challenges, optimize your reaction conditions, and maximize the yield of your target aminocyano furan.
Troubleshooting Guide: Common Side Reactions and Their Mitigation
This section addresses specific issues encountered during the synthesis of aminocyano furans, particularly those proceeding via a Thorpe-Ziegler type cyclization of an α-alkoxynitrile intermediate.
Problem 1: Low Yield of the Desired 2-Amino-3-cyanofuran and Formation of a Major Byproduct
Q: My reaction is producing a significant amount of a dimeric byproduct instead of the target aminocyano furan. How can I suppress this side reaction?
A: This is a common and critical issue. The primary competing reaction is the intermolecular dimerization of the α,β-unsaturated nitrile intermediate, which competes with the desired intramolecular Thorpe-Ziegler cyclization. The choice of reaction conditions, particularly the solvent and base, plays a pivotal role in directing the reaction towards the desired product.
Root Cause Analysis:
The formation of the dimeric byproduct is favored under conditions that promote intermolecular reactions. Polar aprotic solvents like N,N-dimethylformamide (DMF) can solvate the intermediates in a way that facilitates intermolecular coupling.
Solutions and Optimization Strategies:
-
Solvent Selection: Switching to a less polar, apolar solvent can significantly favor the intramolecular cyclization. Toluene has been shown to be an effective solvent for minimizing dimer formation and improving the yield of the desired cyclic product.
-
Base Selection: The choice of base is critical. While strong bases are required to generate the necessary carbanion for the cyclization, some bases can also promote side reactions. Potassium carbonate (K₂CO₃) is a commonly used base in these reactions.
-
Temperature Control: While higher temperatures can accelerate the reaction, they can also lead to increased side product formation. Running the reaction at a moderate temperature (e.g., 100-120°C) is often a good starting point. Microwave irradiation can be a powerful tool to rapidly screen reaction conditions and often leads to cleaner reactions and higher yields in shorter reaction times.
Data-Driven Insights: Optimizing the Thorpe-Ziegler Cyclization
While specific quantitative data for the aminocyano furan vs. dimer ratio is not extensively published, we can draw valuable insights from analogous Thorpe-Ziegler cyclizations. The following table, adapted from a study on a similar heterocyclic synthesis, illustrates the profound effect of solvent and reaction conditions on the yield of the desired cyclized product.
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield of Cyclized Product (%) | Observations |
| 1 | DMF | K₂CO₃ | 100 | 5 | 33 | Significant side product formation observed. |
| 2 | DMF | K₂CO₃ | 120 (µW) | 0.17 | 53 | Microwave heating improves yield and reduces reaction time. |
| 3 | Toluene | K₂CO₃ | 120 (µW) | 0.17 | 80 | Optimal conditions: minimal side products, high yield. |
| 4 | Dioxane | K₂CO₃ | 120 (µW) | 0.17 | 67 | Lower yield compared to toluene. |
This data is illustrative and based on a closely related synthesis. Optimal conditions for your specific substrate may vary.
Experimental Protocol: Optimized Synthesis of a Model Aminocyano Furan Precursor via Thorpe-Ziegler Cyclization
This protocol is a general guideline for minimizing dimerization and maximizing the yield of the desired cyclized product.
Materials:
-
α-Alkoxynitrile precursor
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
Procedure:
-
To a dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, add the α-alkoxynitrile precursor (1.0 equiv) and anhydrous toluene.
-
Add anhydrous potassium carbonate (2.7 equiv).
-
Heat the reaction mixture to 120°C under an inert atmosphere (e.g., nitrogen or argon).
-
For microwave-assisted synthesis, irradiate the mixture at 120°C for 10-20 minutes. For conventional heating, maintain the temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic base.
-
Wash the filter cake with toluene.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the dimer byproduct formation?
A1: The dimer forms through a base-catalyzed intermolecular Michael addition of the carbanion of one α,β-unsaturated nitrile molecule to the electron-deficient double bond of another molecule. This is then followed by a subsequent intramolecular cyclization and tautomerization to yield the stable dimeric structure.
Q2: Besides dimerization, what are other potential side reactions?
A2: Other potential side reactions include:
-
Polymerization: Under strongly acidic or basic conditions, or at high temperatures, the starting materials or the furan product itself can polymerize, leading to the formation of intractable tars.[1]
-
Ring-opening of the furan product: Furan rings can be susceptible to ring-opening under harsh acidic conditions, especially in the presence of nucleophiles.[1]
-
Hydrolysis of the nitrile group: If water is present in the reaction mixture, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, especially under acidic or basic conditions.
Q3: How can I effectively monitor the progress of my reaction to minimize side product formation?
A3: Close monitoring of the reaction is crucial.
-
TLC: Thin Layer Chromatography is a simple and effective way to track the consumption of your starting material and the formation of the product and any major byproducts.
-
LC-MS: Liquid Chromatography-Mass Spectrometry provides more detailed information, allowing you to identify the molecular weights of the components in your reaction mixture, which can help in identifying side products.
-
Quenching at optimal time: Once the starting material is consumed (as indicated by your monitoring technique), it is important to work up the reaction promptly to avoid prolonged exposure of the product to the reaction conditions, which could lead to degradation or further side reactions.
Q4: Are there any specific purification challenges for aminocyano furans?
A4: Aminocyano furans can sometimes be challenging to purify.
-
Polarity: The amino and cyano groups make these compounds relatively polar, which can sometimes lead to tailing on silica gel chromatography. Using a solvent system with a small amount of a basic additive (e.g., triethylamine) can help to improve the peak shape.
-
Stability: Some aminocyano furans can be sensitive to acid. It is important to ensure that all residual acidic reagents are removed during the workup before concentrating the product. A wash with a mild aqueous base (e.g., sodium bicarbonate solution) is often recommended.
Visualizing the Reaction Pathways
To better understand the competition between the desired synthesis and the primary side reaction, the following diagrams illustrate the key mechanistic steps.
Figure 1. Competing pathways in aminocyano furan synthesis.
Figure 2. Workflow for minimizing side reactions.
References
Optimization of reaction conditions for furan-3-carboxylate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of furan-3-carboxylates.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of furan-3-carboxylates, offering potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Yield | 1. Inefficient Catalyst: The chosen catalyst may not be optimal for the specific substrates or reaction type. 2. Suboptimal Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition. 3. Incorrect Solvent: The solvent may not be suitable for dissolving the reactants or facilitating the desired reaction pathway. 4. Presence of Water: Anhydrous conditions may be necessary, as water can promote side reactions or deactivate certain catalysts.[1] 5. Poor Quality Starting Materials: Impurities in the starting materials can inhibit the reaction. | 1. Catalyst Screening: Experiment with different catalysts (e.g., Rh(II) acetate, Ag₂CO₃, Pd catalysts) and vary the catalyst loading.[2][3] 2. Temperature Optimization: Screen a range of temperatures to find the optimal balance between reaction rate and product stability.[4] 3. Solvent Screening: Test a variety of solvents with different polarities (e.g., Toluene, Dichloromethane, DMF, DMSO).[1][5][6] 4. Ensure Anhydrous Conditions: Use freshly dried solvents and reagents, and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1] 5. Purify Starting Materials: Ensure the purity of starting materials before use. |
| Formation of Dark, Tarry Substances (Polymerization) | 1. Acidic Conditions: Furan rings can be sensitive to strong acids, leading to polymerization.[1] 2. High Temperatures: Elevated temperatures can accelerate polymerization.[1] 3. Prolonged Reaction Times: Extended exposure of the product to the reaction conditions can lead to degradation and polymerization.[1] | 1. Use Milder Acids: If an acid catalyst is required, opt for a milder one (e.g., p-TsOH instead of concentrated H₂SO₄).[1] 2. Lower Reaction Temperature: Conduct the reaction at the lowest effective temperature.[1] 3. Monitor Reaction Progress: Closely monitor the reaction using techniques like TLC or GC and stop it as soon as the starting material is consumed.[1] |
| Formation of Isomeric Byproducts | 1. Lack of Regioselectivity: The reaction conditions may not favor the formation of the desired furan-3-carboxylate isomer. | 1. Modify Catalyst/Base System: The choice and ratio of catalyst and base can significantly influence regioselectivity. For instance, in an Ag₂CO₃ and DBU mediated cyclization, increasing the Ag₂CO₃ loading improved the ratio of the desired product.[2] |
| Difficulty in Product Purification | 1. Product Volatility: Some furan derivatives can be volatile, leading to loss during solvent removal.[1] 2. Product Instability on Silica Gel: The acidic nature of silica gel can cause degradation of sensitive furan products during column chromatography.[1] 3. Structurally Similar Byproducts: The presence of byproducts with similar polarity to the desired product can make separation challenging.[7] | 1. Careful Solvent Removal: Use a rotary evaporator at a controlled temperature and pressure to minimize loss of volatile products. 2. Use Deactivated Silica or Alumina: Employ deactivated (neutral) silica gel or alumina for column chromatography. Adding a small amount of a neutralizer like triethylamine to the eluent can also help.[1] 3. Alternative Purification Techniques: Consider other purification methods such as distillation (for volatile compounds) or recrystallization.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for a successful furan-3-carboxylate synthesis?
A1: The most critical parameters for optimizing furan-3-carboxylate synthesis are typically the choice of catalyst, solvent, reaction temperature, and reaction time.[4] The concentration of reactants and the nature of any additives, such as a base, can also significantly influence the yield and selectivity of the reaction.[5]
Q2: My synthesis of a polysubstituted furan-3,4-dicarboxylate from a sulfur ylide and an acetylenic ester is giving a low yield. What can I do to improve it?
A2: For the synthesis of furan-3,4-dicarboxylates from sulfur ylides, increasing the reaction temperature can be beneficial. In some cases, switching from conventional heating to microwave irradiation can significantly improve yields and reduce reaction times.[6] For instance, for certain substrates, increasing the temperature from 80 °C to 160 °C under microwave irradiation led to the formation of the desired product in good yields where none was observed at the lower temperature.[6]
Q3: How can I improve the regioselectivity in the synthesis of 2,5-disubstituted furan-3-carboxylates versus 2,4-disubstituted isomers?
A3: The regioselectivity can often be controlled by the choice and stoichiometry of the catalyst system. In a reported synthesis, an Ag₂CO₃ and DBU mediated cyclization, the ratio of the 2,5-disubstituted product to the 2,4-disubstituted isomer was improved by increasing the loading of Ag₂CO₃. When 0.5 equivalents of Ag₂CO₃ were used, the 2,5-disubstituted furan-3-carboxylate was isolated as the sole product in 83% yield.[2]
Q4: I am observing incomplete conversion of my starting materials. What steps should I take?
A4: Incomplete conversion can be due to several factors. Consider increasing the reaction time and monitoring the progress by TLC or GC.[4] Also, verify the quality and stoichiometry of your reagents. In some cases, the reaction may be reversible and has reached equilibrium. If a byproduct like water is formed, its removal might be necessary to drive the reaction forward.[4]
Q5: Are there any specific safety precautions I should take during furan synthesis?
A5: Yes. Many reagents used in organic synthesis are toxic, flammable, or reactive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Some reactions may be exothermic and require careful control of reagent addition and temperature.[7] Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Experimental Protocols
General Procedure for Rhodium(II)-Catalyzed Synthesis of Ethyl 2-Methyl-5-Phenyl-3-furancarboxylate
This protocol is adapted from methodologies involving rhodium-catalyzed reactions of α-diazocarbonyls with acetylenes.[3][8]
-
Preparation of Reactants: Prepare a solution of the α-diazocarbonyl compound (e.g., ethyl 2-diazoacetoacetate) in a suitable anhydrous solvent (e.g., dichloromethane).
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add the acetylene derivative (e.g., 1-phenyl-1-propyne).
-
Catalyst Addition: Add a catalytic amount of rhodium(II) acetate to the flask.
-
Reaction Execution: Slowly add the solution of the α-diazocarbonyl compound to the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired ethyl 2-methyl-5-phenyl-3-furancarboxylate.
General Procedure for DBU-Mediated Synthesis of Diethyl 5-amino-3-arylfuran-2,4-dicarboxylates
This protocol is based on the cyclization reaction of (E)-ethyl 3-aryl-2-cyanoacrylates and ethyl glycinate hydrochloride.[5]
-
Reactant Mixture: In a reaction vessel, combine the (E)-ethyl 3-aryl-2-cyanoacrylate (1 mmol), ethyl glycinate hydrochloride (2.5 mmol), and N,N-dimethylformamide (DMF, 5 mL).
-
Addition of Base and Water: To the mixture, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 mmol) and water (1 mmol).
-
Reaction Conditions: Stir the mixture at 95 °C for 12 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Workup: After completion, cool the reaction mixture and proceed with an appropriate aqueous workup and extraction with an organic solvent.
-
Purification: Dry the combined organic layers, remove the solvent in vacuo, and purify the residue by column chromatography to yield the diethyl 5-amino-3-arylfuran-2,4-dicarboxylate.
Data Presentation
Optimization of Reaction Conditions for Furan-3,4-dicarboxylate Synthesis
The following table summarizes the optimization of reaction conditions for the synthesis of dimethyl 2-phenylfuran-3,4-dicarboxylate from 2-(dimethyl-λ⁴-sulfanylidene)-1-phenylethan-1-one and dimethyl acetylenedicarboxylate.[6]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | 80 | 4 | 55 |
| 2 | CH₃CN | 80 | 4 | 60 |
| 3 | THF | 80 | 4 | 43 |
| 4 | 1,4-Dioxane | 80 | 4 | 48 |
| 5 | DMSO | 80 | 4 | 75 |
| 6 | DMSO | 80 | 2 | 73 |
| 7 | DMSO | 110 | 4 | 80 |
Reaction conditions: Acetylenic ester (0.125 mmol) and sulfur ylide (0.250 mmol) in 1 mL of solvent under nitrogen.
Optimization of DBU-Mediated Furan Synthesis
The table below shows the optimization for the synthesis of diethyl 5-amino-3-(p-tolyl)furan-2,4-dicarboxylate.[5]
| Entry | Base/Additive | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DBU / H₂O | 120 | 12 | 16 |
| 2 | DBU / H₂O | 95 | 12 | 50 |
| 3 | 3 mol L⁻¹ HCl | 95 | 12 | 0 |
| 4 | I₂ / H₂O | 95 | 12 | 0 |
| 5 | H₂O₂ / K₂CO₃ | 95 | 12 | 22 |
| 6 | DBU / H₂O | 95 | 12 | 53* |
Ratio of starting materials 1a:2 was 1:2.5.
Visualizations
Caption: General experimental workflow for furan-3-carboxylate synthesis.
Caption: Troubleshooting decision tree for furan-3-carboxylate synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 28. SYNTHESIS OF FURANS VIA RHODIUM(II) ACETATE-CATALYZED REACTION OF ACETYLENES WITH α-DIAZOCARBONYLS: ETHYL 2-METHYL-5-PHENYL-3-FURANCARBOXYLATE - The Davies Group [scholarblogs.emory.edu]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03563J [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of furo[3,4-c]furans using a rhodium(II)-catalyzed cyclization/Diels-Alder cycloaddition sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Conversion Rates in Furan Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low conversion rates encountered during furan synthesis. The following guides and frequently asked questions (FAQs) address specific issues in a question-and-answer format.
General Troubleshooting
Q1: What are the most common reasons for low yields in furan synthesis?
Low yields in furan synthesis can arise from several factors. The most prevalent issues include incomplete reactions, degradation of starting materials or products under harsh conditions (e.g., strong acids and high temperatures), and the formation of side products.[1] Furan rings are particularly sensitive to strong acids, which can lead to polymerization or ring-opening, especially when water is present.[1] Additionally, improper purification techniques can result in the loss of the desired product.[1]
Q2: My reaction mixture is turning black and forming a tar-like substance. What is causing this and how can I fix it?
The formation of black tar is a common problem, especially in acid-catalyzed furan syntheses like the Paal-Knorr reaction. This is typically due to the decomposition of the substrate under harsh acidic and high-temperature conditions.[2]
To mitigate this, consider the following solutions:
-
Use a Milder Catalyst: Instead of strong Brønsted acids like sulfuric acid (H₂SO₄), opt for a milder Lewis acid such as zinc bromide (ZnBr₂), bismuth(III) nitrate (Bi(NO₃)₃), or scandium(III) triflate (Sc(OTf)₃).[2]
-
Lower the Reaction Temperature: Running the reaction at a lower temperature can decrease the rate of polymerization and decomposition.[1][2]
-
Reduce Reaction Time: Microwave-assisted synthesis can significantly shorten reaction times from hours to minutes, which can prevent degradation.[2]
-
Choose an Appropriate Solvent: For conventional heating, using a high-boiling aprotic solvent like toluene or dimethylformamide (DMF) can provide better temperature control compared to solvent-free conditions.[2]
Q3: How can I effectively purify my furan product from the crude reaction mixture?
Purifying furan derivatives can be challenging due to their potential volatility and instability.[1] Common purification methods include:
-
Distillation: For volatile furans, vacuum distillation is an effective method. However, be cautious as excessive heat can lead to decomposition.[1]
-
Column Chromatography: While standard, the acidic nature of silica gel can degrade sensitive furans.[1] To prevent this, you can use deactivated (neutral) silica or alumina, or add a small amount of a neutralizer like triethylamine to the eluent.[1]
A general workup procedure involves cooling the reaction mixture, diluting it with an organic solvent, and neutralizing any acid by washing with a saturated aqueous solution of sodium bicarbonate, followed by a brine wash.[1][2]
Troubleshooting Workflow
Caption: A general troubleshooting workflow for low conversion rates in furan synthesis.
Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis is a widely used method for preparing furans from 1,4-dicarbonyl compounds using an acid catalyst.[1][3]
Q4: My Paal-Knorr reaction is slow or incomplete. What can I do?
An incomplete Paal-Knorr reaction is often related to the choice of acid catalyst or the reaction conditions.[1]
-
Catalyst Choice: While strong protic acids like H₂SO₄ or HCl are common, they can also promote side reactions.[1] Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) or milder protic acids (p-TsOH) can be effective alternatives.[1]
-
Dehydrating Agent: The reaction involves the elimination of water. Adding a dehydrating agent like phosphorus pentoxide (P₂O₅) or using acetic anhydride can drive the equilibrium towards the furan product.[1][2]
-
Microwave Assistance: Microwave-assisted Paal-Knorr reactions have been shown to reduce reaction times and improve yields.[1][3]
Q5: What are the primary side reactions in the Paal-Knorr synthesis?
The main side reactions are acid-catalyzed polymerization and ring-opening of the furan product.[1] The 1,4-dicarbonyl starting material itself can also undergo side reactions if it is sensitive to acid. The key is to facilitate the desired intramolecular cyclization over competing intermolecular reactions.[1]
Caption: Paal-Knorr desired pathway versus common side reactions.
Q6: I am trying to synthesize a furan, but I am getting a pyrrole as a byproduct. Why is this happening?
The Paal-Knorr synthesis is also used to produce pyrroles by reacting the 1,4-dicarbonyl compound with ammonia or a primary amine.[2][4] If your reaction mixture is contaminated with an amine source (e.g., from a previous step or contaminated solvent), you may form pyrrole byproducts.[2] Ensure all reagents and solvents are pure and free from nitrogen-containing nucleophiles.
Impact of Catalyst and Conditions on Paal-Knorr Synthesis
| Starting Material | Catalyst | Conditions | Yield (%) | Reference |
| Hexane-2,5-dione | p-TsOH·H₂O | Toluene, Reflux, 4-6h | 85-90 | [2] |
| Hexane-2,5-dione | None | Microwave, 140°C, 3-5 min | High Purity | [2] |
| Various 1,4-diketones | ZnBr₂ | CH₂Cl₂, rt | 80-95 | [2] (Implied) |
| Various 1,4-diketones | Bi(NO₃)₃ | CH₂Cl₂, rt | 82-96 | [2] (Implied) |
Feist-Benary Furan Synthesis
The Feist-Benary synthesis is a reaction between an α-halogenated ketone and a β-dicarbonyl compound in the presence of a base to yield a substituted furan.[5][6][7]
Q7: My Feist-Benary reaction is not proceeding to completion or is giving a low yield. What are some potential issues?
Low conversion in the Feist-Benary synthesis can be attributed to several factors:
-
Base Selection: The choice of base is crucial. Mild bases like pyridine or triethylamine are generally optimal.[8] Strong bases such as sodium hydroxide (NaOH) may cause hydrolysis of sensitive substrates.[8]
-
Reaction Temperature: The reaction is typically conducted between 50-100°C.[8] Prolonged heating or excessively high temperatures can lead to decomposition of reactants or products.[8]
-
Nature of the Haloketone: Chloro- and bromoacetones are generally better choices than iodo-derivatives, as iodides can lead to unwanted side reactions.[8]
-
Incomplete Dehydration: The reaction proceeds through a hydroxydihydrofuran intermediate. If this intermediate does not spontaneously dehydrate, a catalytic amount of acid and gentle heating may be required to complete the conversion to the furan.[1][8]
Caption: Simplified mechanism of the Feist-Benary furan synthesis.
Q8: Can the Feist-Benary synthesis produce isomers?
Yes, under certain conditions, the intermediate tricarbonyl compounds formed can undergo a subsequent Paal-Knorr type cyclization to yield furan isomers.[9][10] The chemoselectivity of the reaction is influenced by the reaction conditions.
Key Parameters for Feist-Benary Synthesis
| Parameter | Recommendation | Rationale | Reference |
| Base | Mild bases (e.g., pyridine, triethylamine) | Strong bases can cause hydrolysis of esters or other sensitive functional groups. | [8] |
| α-Haloketone | Chloro- or bromo-ketones | Iodo-ketones are more prone to side reactions. | [8] |
| Temperature | 50-100°C | Higher temperatures can lead to decomposition. | [8] |
| Solvent | Ethanol, THF, DMF | Polar aprotic or alcoholic solvents are typically used. | [8] |
Experimental Protocols
Protocol 1: General Procedure for Paal-Knorr Furan Synthesis (Conventional Heating)
-
Setup: To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if azeotropic removal of water is desired), add the 1,4-dicarbonyl compound (1.0 eq).
-
Solvent and Catalyst: Add an appropriate anhydrous solvent (e.g., toluene, dichloromethane, or acetic acid) to dissolve the starting material. Add the acid catalyst (e.g., p-TsOH, 0.05-0.10 eq).
-
Reaction: Heat the mixture to reflux (or the desired temperature) and monitor the reaction progress using TLC or GC-MS. Reaction times can vary from a few hours to overnight.[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by a brine wash.[1][2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography or distillation.[1]
Protocol 2: General Procedure for Feist-Benary Furan Synthesis
-
Setup: To a solution of the β-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, THF), add a mild base like pyridine (1.1 eq).[1]
-
Addition of Haloketone: Add the α-haloketone (1.0 eq) to the mixture, often dropwise, while stirring.
-
Reaction: Heat the reaction mixture, typically between 50-100°C, and monitor its progress by TLC.[1][8]
-
Dehydration Step (if necessary): If the reaction stalls at the hydroxydihydrofuran intermediate, cool the mixture, and carefully add a catalytic amount of acid. The mixture may require gentle heating to complete the dehydration.[1][8]
-
Workup: Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).[1]
-
Purification: Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. Purify the resulting crude furan by column chromatography or distillation.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Feist-Benary synthesis of furan [quimicaorganica.org]
- 6. Feist-Benary_synthesis [chemeurope.com]
- 7. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. discovery.researcher.life [discovery.researcher.life]
Preventing polymerization during furan synthesis
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address the common challenge of polymerization during furan synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is turning dark and forming a tar-like substance. What is happening?
A2: The formation of dark, tarry materials is a classic sign of polymerization of the furan product or starting materials.[1] Furan rings, especially those with electron-releasing substituents, are susceptible to polymerization and ring-opening under acidic conditions.[1][2] This side reaction is a primary cause of reduced yields and purification difficulties.[3]
Q2: What are the primary factors that promote polymerization during furan synthesis?
A2: Several factors can trigger or accelerate polymerization:
-
Strong Acid Catalysts: Strong Brønsted acids (e.g., concentrated H₂SO₄) or Lewis acids can promote the degradation and polymerization of the acid-sensitive furan ring.[3][4][5]
-
High Temperatures & Prolonged Heating: Elevated temperatures increase the rate of polymerization and decomposition reactions.[1][6] Exposing the furan product to harsh conditions for extended periods is detrimental.[1]
-
Presence of Water: Water can facilitate ring-opening of the furan molecule, leading to reactive intermediates that can polymerize.[1][7][8]
-
Substrate Reactivity: Furans with electron-donating groups are more prone to acid-catalyzed polymerization.[2]
Q3: How can I select the right acid catalyst to minimize polymerization?
A3: Catalyst selection is critical. Instead of strong acids, consider using:
-
Milder Brønsted Acids: Reagents like p-toluenesulfonic acid (p-TsOH) are effective while being less harsh than sulfuric acid.[4][9]
-
Lewis Acids: Milder Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride etherate (BF₃·OEt₂), or bismuth nitrate are often preferred.[1][4][6]
-
Heterogeneous Catalysts: Solid acid catalysts, including certain zeolites or ion-exchange resins like Amberlyst 15, can offer high yields with minimal polymer formation and easier removal from the reaction mixture.[3][10]
Q4: What is the role of temperature and reaction time in preventing unwanted side reactions?
A4: Strict control over temperature and time is essential. Running the reaction at the lowest effective temperature can significantly slow the rate of polymerization.[1] It is crucial to monitor the reaction's progress (e.g., by TLC) and stop it as soon as the starting material is consumed to prevent the newly formed furan from degrading under prolonged exposure to heat and acid.[1] Microwave-assisted synthesis is a powerful technique for dramatically reducing both reaction time and temperature, thereby minimizing byproduct formation.[6][11]
Q5: Are anhydrous conditions always necessary to prevent polymerization?
A5: Generally, ensuring that reagents and solvents are dry is recommended, as water can promote side reactions that lead to polymerizable intermediates.[1] However, the role of solvents can be complex. For instance, using methanol has been shown to suppress furan polymerization by stabilizing reactive intermediates that would otherwise contribute to polymer formation.[7]
Q6: My furan product seems to decompose during purification. How can I avoid this?
A6: Furans can be sensitive to purification conditions.
-
Distillation: If using distillation, perform it under vacuum to lower the boiling point and minimize thermal decomposition.[1] Be aware that high concentrations of polymeric residue can catalyze further polymerization at elevated temperatures.[12]
-
Column Chromatography: Standard silica gel is acidic and can cause degradation of sensitive furans.[1] To mitigate this, use deactivated (neutral) silica or alumina, or add a small amount of a base like triethylamine to the eluent.[1]
Troubleshooting Guide: Low Yield & Polymer Formation
This section addresses the most common problem encountered in furan synthesis: a low yield of the desired product accompanied by significant tar or polymer formation.
Logical Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting common issues.
Reaction Pathway: Desired Synthesis vs. Polymerization
The acid-catalyzed Paal-Knorr synthesis involves the cyclization of a 1,4-dicarbonyl compound.[13] However, under harsh conditions, the furan product can be protonated, leading to ring-opening and subsequent polymerization.[2][14]
Caption: Paal-Knorr desired pathway versus common side reactions.
Key Factors Influencing Polymerization
The interplay of several experimental parameters dictates the success of a furan synthesis. This diagram illustrates the relationships between these factors and the undesired polymerization outcome.
Caption: Key experimental factors that promote polymerization.
Quantitative Data Summary
For successful furan synthesis, adjusting reaction parameters is key. The tables below provide a summary of recommended catalysts and conditions to minimize polymerization.
Table 1: Comparison of Catalysts for Paal-Knorr Furan Synthesis
| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |
| Strong Brønsted Acid | H₂SO₄, HCl | High temperature, long reaction times | Inexpensive | High risk of polymerization and charring[1][6] |
| Milder Brønsted Acid | p-TsOH | Reflux in toluene | Lower polymerization risk than H₂SO₄[4][9] | Can still be too harsh for sensitive substrates |
| Lewis Acid | ZnCl₂, BF₃·OEt₂, Sc(OTf)₃ | Anhydrous, variable temp. | Milder conditions, good yields[1][6] | Can be moisture-sensitive, higher cost |
| Heterogeneous (Solid) Acid | Zeolites, Amberlyst 15 | Variable, often moderate temp. | Easy to remove, recyclable, low polymer formation[3][10] | May have lower activity or pore size limitations |
Table 2: Recommended Reaction Conditions to Minimize Polymerization
| Parameter | Conventional Heating | Microwave-Assisted | Rationale |
| Temperature | Lowest effective temperature (e.g., 70-80°C or reflux)[3] | Often 100-150°C, but for very short times[6] | Reduces the rate of decomposition and polymerization side reactions.[1] |
| Reaction Time | Hours (monitor by TLC)[9] | Minutes (e.g., 3-10 min)[6] | Minimizes exposure of the furan product to harsh conditions.[1] |
| Solvent | Toluene (allows azeotropic water removal), or none[9] | High-boiling polar solvents (e.g., DMF) or none | Choice affects heat transfer and potential side reactions. Anhydrous conditions are generally preferred.[1] |
Experimental Protocols
The following protocols provide detailed methodologies for furan synthesis with a focus on preventing polymerization.
Protocol 1: Microwave-Assisted Paal-Knorr Synthesis of 2,5-Dimethylfuran
This method utilizes microwave irradiation to achieve rapid synthesis with high yield and minimal byproduct formation.[6]
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine hexane-2,5-dione (1.14 g, 10 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol, 10 mol%).
-
Reaction Setup: Seal the vial and place it in a dedicated laboratory microwave reactor.
-
Irradiation: Irradiate the mixture at 140°C for 3-5 minutes. Monitor the internal pressure to ensure it remains within the safe limits of the equipment.
-
Workup and Purification:
-
After the reaction, cool the vial to room temperature using a compressed air stream.
-
Transfer the contents to a separatory funnel and dilute with water (10 mL).
-
Extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and remove the solvent under reduced pressure. The crude product is often of high purity but can be further purified by column chromatography on neutral alumina if necessary.
-
Protocol 2: Conventionally Heated Paal-Knorr Synthesis Using a Dehydrating Agent
This protocol uses a powerful dehydrating agent to drive the reaction under milder thermal conditions than traditional strong acids.
-
Apparatus Setup: Assemble a round-bottom flask with a reflux condenser and a Dean-Stark apparatus to remove water.
-
Reagent Charging: To the flask, add a solution of hexane-2,5-dione (1.14 g, 10 mmol) in toluene (50 mL). Add phosphorus pentoxide (P₂O₅) (1.42 g, 10 mmol) as the dehydrating agent.
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. Continue refluxing for 4-6 hours or until no more water is collected or TLC indicates consumption of starting material.[9]
-
Workup and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (50 mL) to neutralize any remaining acid.
-
Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer with brine (1 x 25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude furan.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 12. US2350584A - Furfural purification method - Google Patents [patents.google.com]
- 13. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 14. uop.edu.pk [uop.edu.pk]
Technical Support Center: Synthesis of Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate. It includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and visualizations of the synthesis workflow.
Frequently Asked Questions (FAQs)
Q1: What is the common method for synthesizing this compound?
A1: The most common and established method for synthesizing this compound is the Feist-Benary furan synthesis. This reaction involves the base-catalyzed condensation of ethyl 2-chloroacetoacetate with malononitrile.
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The key starting materials are ethyl 2-chloroacetoacetate and malononitrile. A base is used as a catalyst, with sodium ethoxide (NaOEt) in ethanol being a frequently reported choice.
Q3: What is the role of the base in this reaction?
A3: The base, such as sodium ethoxide, is crucial for deprotonating the active methylene group of malononitrile, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbon of ethyl 2-chloroacetoacetate, initiating the condensation and subsequent cyclization to form the furan ring.
Q4: What are the potential applications of this compound?
A4: This compound is a valuable intermediate in the synthesis of various heterocyclic compounds, particularly furo[2,3-d]pyrimidine derivatives, which are investigated for their potential biological activities.
Q5: What are the general safety precautions to consider for this synthesis?
A5: Standard laboratory safety practices should be followed. Ethyl 2-chloroacetoacetate is a lachrymator and should be handled in a well-ventilated fume hood. Malononitrile is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles. Sodium ethoxide is a strong base and is moisture-sensitive.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Base: The base used may not be strong enough or may have degraded due to improper storage (e.g., exposure to moisture for sodium ethoxide). 2. Low Reaction Temperature: The reaction may be too slow at a lower temperature. 3. Impure Starting Materials: Purity of ethyl 2-chloroacetoacetate and malononitrile is critical. | 1. Use a fresh, properly stored strong base like sodium ethoxide. Alternatively, a milder base like triethylamine (Et3N) can be used, though it may require longer reaction times or heating. 2. The reaction is typically conducted at room temperature to 50-100°C. If the yield is low, consider moderately increasing the temperature while monitoring for side reactions. 3. Ensure the purity of starting materials through appropriate analytical techniques (e.g., NMR, GC-MS) or by purifying them before use. |
| Formation of a Sticky, Oily Product Instead of a Precipitate | 1. Presence of Water: Water can interfere with the reaction and lead to the formation of byproducts and inhibit crystallization. 2. Incomplete Reaction: The reaction may not have gone to completion, resulting in a mixture of starting materials, intermediates, and the final product. | 1. Use anhydrous solvents and ensure all glassware is thoroughly dried before use. 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is stalled, consider adding more base or increasing the reaction time. |
| Product is Difficult to Purify | 1. Formation of Side Products: Side reactions, such as the formation of an uncyclized tricarbonyl intermediate or polymerization of the furan product, can lead to a complex mixture. 2. Degradation on Silica Gel: Furans can be sensitive to acidic conditions, and standard silica gel chromatography may cause degradation of the product. | 1. Optimize reaction conditions (temperature, base concentration) to minimize side reactions. 2. For column chromatography, use neutral or deactivated silica gel, or alumina. Adding a small amount of a neutralizer like triethylamine to the eluent can also help prevent degradation. Recrystallization from a suitable solvent like ethanol is also a common purification method. |
| Discolored Product (Yellow to Brown) | 1. Air Oxidation: The aminofuran product can be susceptible to air oxidation, leading to discoloration. 2. High Reaction Temperature: Excessive heat can cause decomposition and the formation of colored impurities. | 1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). After synthesis, store the product under an inert atmosphere and protected from light. 2. Maintain the recommended reaction temperature and avoid prolonged heating. |
Data Presentation: Optimizing Reaction Conditions
Table 1: Effect of Base on Product Yield
| Base | Relative Strength | Typical Reaction Conditions | Expected Yield Range | Notes |
| Sodium Ethoxide (NaOEt) | Strong | Ethanol, Room Temperature | 70-80% | Often gives good yields at room temperature.[1] |
| Triethylamine (Et3N) | Mild | Ethanol, Reflux | 50-70% | May require heating to achieve a reasonable reaction rate. |
| Pyridine | Mild | Ethanol, Reflux | 40-60% | Generally requires heating and may result in lower yields compared to stronger bases. |
Table 2: Effect of Temperature on Reaction Time and Yield
| Temperature | Typical Reaction Time | Expected Yield Range | Potential Issues |
| Room Temperature (~25°C) | 12-24 hours | 60-75% | Slower reaction rate. |
| 50°C | 4-8 hours | 70-80% | Faster reaction rate, potential for slight increase in side products. |
| 80°C | 1-3 hours | 65-75% | Increased rate of side reactions and potential for product decomposition. |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
Materials:
-
Ethyl 2-chloroacetoacetate
-
Malononitrile
-
Sodium ethoxide (solid or a solution in ethanol)
-
Anhydrous Ethanol
-
Diethyl ether
-
Hydrochloric acid (for workup, if necessary)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if heating)
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve malononitrile (1.0 equivalent) in anhydrous ethanol.
-
Base Addition: Cool the solution in an ice bath. Slowly add a solution of sodium ethoxide (1.0 equivalent) in anhydrous ethanol or solid sodium ethoxide portion-wise, maintaining the temperature below 10°C. Stir the mixture for 15-30 minutes at this temperature.
-
Addition of Ethyl 2-chloroacetoacetate: To the resulting solution, add ethyl 2-chloroacetoacetate (1.0 equivalent) dropwise via a dropping funnel over a period of 30 minutes, ensuring the temperature remains below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water. The product may precipitate out. If it does, collect the solid by vacuum filtration using a Büchner funnel. If the product does not precipitate, extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL).
-
Purification:
-
If a precipitate is formed: Wash the collected solid with cold water and then a small amount of cold ethanol. Dry the product under vacuum. The product can be further purified by recrystallization from ethanol.
-
If extraction is performed: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on neutral or deactivated silica gel, or by recrystallization from ethanol.
-
Visualizations
Synthesis Workflow Diagram
References
Technical Support Center: Analytical Methods for Impurities in Furan Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed analytical methods, troubleshooting advice, and frequently asked questions for detecting and characterizing impurities in furan synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for detecting impurities in furan and its derivatives?
A1: A combination of chromatographic and spectroscopic techniques is the most effective strategy for analyzing impurities.[1]
-
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are standard for separating non-volatile impurities.[2]
-
Gas Chromatography (GC) is ideal for identifying volatile organic impurities and residual solvents.[1][3]
-
Mass Spectrometry (MS) , often coupled with GC (GC-MS) or LC (LC-MS), is used to identify and quantify impurities based on their mass-to-charge ratio.[1][4] The multiple reaction monitoring (MRM) mode in GC-MS/MS can provide more accurate quantification with less interference.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for the definitive structural elucidation of unknown impurities.[1][7]
Q2: What are the common sources and types of impurities in furan synthesis?
A2: Impurities can originate from the synthesis process, degradation, or storage.[1] Common types include:
-
Starting Material Residues: Unreacted 1,4-dicarbonyl compounds (Paal-Knorr), α-haloketones, or β-dicarbonyl compounds (Feist-Benary).[1]
-
Intermediates: Incomplete reaction products, such as the hemiacetal in the Paal-Knorr synthesis or hydroxydihydrofurans in the Feist-Benary reaction.[1][8][9]
-
By-products and Isomers: Resulting from side reactions. For instance, the Feist-Bénary synthesis can sometimes yield furan isomers through a competing Paal-Knorr pathway.[8][10]
-
Degradation Products: Arising from the breakdown of the furan ring, which is sensitive to strong acids and can lead to ring-opening or polymerization.[1][8]
-
Polymers: Furan and its derivatives, especially those with electron-releasing substituents, are prone to polymerization under acidic conditions, often forming dark, tar-like substances.[8]
-
Solvent Residues: Residual solvents used during the synthesis or purification process.
Q3: How do I choose the right analytical technique for my specific needs?
A3: The choice of technique depends on the analytical goal.[1]
-
For routine purity checks and quantification of known impurities, a validated HPLC-UV method is often sufficient.[1]
-
For identifying unknown peaks observed in a chromatogram, LC-MS or GC-MS are preferred as they provide crucial molecular weight information.[1]
-
To confirm the exact chemical structure of a novel or critical impurity, it must be isolated (e.g., by preparative HPLC) and analyzed by NMR.[1][7]
-
For analyzing highly volatile compounds like furan itself, headspace GC-MS is the recommended method.[3]
Q4: What specific impurities or side reactions should I be aware of in the Paal-Knorr synthesis?
A4: The Paal-Knorr synthesis involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds.[9][11] Key issues include:
-
Incomplete Cyclization: Residual 1,4-dicarbonyl starting material may be present.
-
Polymerization: The acidic conditions and heat can cause the furan product to polymerize, leading to low yields and tar formation.[8] Using milder acid catalysts (e.g., p-TsOH) or Lewis acids can help mitigate this.[8]
-
Ring-Opening: The presence of water and strong acid can lead to the hydrolytic opening of the furan ring.[8]
Q5: What are potential by-products in the Feist-Bénary synthesis?
A5: The Feist-Bénary synthesis reacts an α-halo ketone with a β-dicarbonyl compound.[12][13] Potential side reactions include:
-
Isomer Formation: The reaction can sometimes yield a different furan isomer if the intermediate tricarbonyl compound cyclizes via a Paal-Knorr pathway instead of the intended route.[8][10]
-
Incomplete Reaction: The reaction may stop at the intermediate hydroxydihydrofuran stage without completing the dehydration to the aromatic furan.[8]
-
Self-Condensation: The β-dicarbonyl compound can potentially react with itself.
Analytical Methodologies & Data
Quantitative data for common analytical techniques are summarized below. The selection of a specific method depends on the properties of the furan compound and the expected impurities.[2]
Table 1: Comparison of Key Analytical Techniques for Furan Impurity Analysis
| Technique | Primary Use | Common Detector(s) | Typical Analytes | Advantages | Limitations |
| GC | Analysis of volatile impurities and residual solvents | Flame Ionization (FID), Mass Spectrometry (MS) | Furan, methylfuran, residual solvents (e.g., Toluene, THF) | High resolution for volatiles, cost-effective (FID), definitive identification (MS)[3] | Not suitable for non-volatile or thermally labile compounds |
| HPLC/UHPLC | Purity assessment, separation of non-volatile impurities | Diode Array (DAD), Ultraviolet (UV), Mass Spectrometry (MS) | Substituted furans, starting materials, non-volatile by-products | Versatile, widely applicable, quantitative precision[2] | Can consume significant amounts of solvent |
| LC-MS | Identification of unknown impurities | Mass Spectrometer | By-products, degradation products | Provides molecular weight information, high sensitivity | Higher equipment cost, matrix effects can be an issue |
| NMR | Definitive structure elucidation | - | Isolated unknown impurities | Provides detailed structural information, non-destructive[7] | Lower sensitivity compared to MS, requires pure sample for full elucidation |
Table 2: Example GC-MS Parameters and Performance Data for Furan Analysis
| Parameter | Method 1: Headspace GC-MS[14] | Method 2: HS-SPME-GC-MS/MS[15] |
| Column | HP-5MS (or equivalent) | HP-5MS capillary column |
| Carrier Gas | Helium | Helium |
| Injector Temp. | 280 °C | Not Specified |
| Oven Program | 32°C (4 min), ramp 20°C/min to 200°C (3 min) | Not Specified |
| Detector Mode | Multiple Reaction Monitoring (MRM) | Tandem Mass Spectrometry (MS/MS) |
| Internal Standard | d4-furan | d4-furan |
| LOD | Not Specified | 0.001 - 1.071 ng/g |
| LOQ | 0.003 - 0.675 ng/g | 0.003 - 3.571 ng/g |
| Recovery | 76 - 117% | High precision and accuracy reported |
Table 3: Example HPLC-DAD Parameters for Furanic Compound Analysis[2][16]
| Parameter | Method Details |
| Instrumentation | Standard HPLC system with DAD detector |
| Column | Shim-pack™ GISS C18 (250 mm x 4.6 mm, 5 µm)[2][16] |
| Mobile Phase | A: Water; B: Acetonitrile (ACN) |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min[2][16] |
| Column Temp. | 40 °C |
| Detection | DAD monitoring at a range of wavelengths (e.g., 218-278 nm) |
| Injection Volume | 5 µL |
Experimental Protocols
Protocol 1: GC-MS Analysis of Volatile Impurities using Headspace Sampling
This protocol is adapted from standard methods for determining furan in various matrices and is suitable for detecting volatile impurities from a synthesis reaction.[17]
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the crude furan product into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent (e.g., saturated NaCl solution or an organic solvent in which the sample is soluble but which does not interfere with the analysis).
-
Add a known amount of an appropriate internal standard (e.g., d4-furan).[4]
-
Immediately seal the vial with a PTFE-lined septum and crimp cap.
-
-
Headspace GC-MS Analysis:
-
Place the vial in the autosampler of the headspace GC-MS system.
-
Headspace Conditions: Equilibrate the vial at 60°C for 15-30 minutes to allow volatiles to partition into the headspace.[17]
-
GC Conditions: Use a column like an HP-5MS. A typical temperature program could be: hold at 35°C for 4 minutes, then ramp at 20°C/min to 200°C and hold for 3 minutes.[14]
-
MS Conditions: Operate the mass spectrometer in scan mode (e.g., m/z 35-150) to identify unknown peaks or in a selected ion monitoring (SIM) or MRM mode for higher sensitivity and quantification of target impurities.[5][17]
-
-
Data Analysis:
-
Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST).
-
Quantify impurities by creating a calibration curve using standards or by relative peak area comparison to the main product peak, assuming similar response factors for a semi-quantitative estimate.
-
Protocol 2: HPLC-DAD Purity Assay of a Furan Derivative
This protocol outlines a general reversed-phase HPLC method for assessing the purity of a synthesized furan compound.[2]
-
Instrumentation:
-
An HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).[2]
-
-
Sample Preparation:
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[2]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B) is typical. A starting condition could be 90% A, ramping to 100% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: Use the DAD to monitor a range of wavelengths to ensure detection of the main compound and any potential impurities, which may have different absorbance maxima.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main compound using the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100. This provides an estimate of purity, assuming all components have a similar response factor at the monitored wavelength. For accurate quantification, a reference standard is required.
-
Visualized Workflows and Troubleshooting
Impurity Identification Workflow
The following diagram illustrates a typical workflow for the detection, identification, and characterization of impurities.
Caption: A logical workflow for identifying and characterizing unknown impurities.
GC Analysis Troubleshooting Guide
This guide addresses common issues encountered during the GC analysis of furan synthesis products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. veeprho.com [veeprho.com]
- 8. benchchem.com [benchchem.com]
- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 12. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 13. Feist-Bénary Furan Synthesis | Ambeed [ambeed.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. shimadzu.com [shimadzu.com]
- 17. fda.gov [fda.gov]
Byproduct identification in "Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate" synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound?
A common and expected route involves a base-catalyzed condensation reaction between ethyl acetoacetate and malononitrile. This reaction proceeds through an initial Knoevenagel condensation followed by an intramolecular cyclization to form the furan ring.
Q2: What are the typical starting materials and reagents for this synthesis?
The primary starting materials are ethyl acetoacetate and malononitrile. A basic catalyst is required to facilitate the reaction. Common choices for the base include piperidine, triethylamine, or sodium ethoxide in ethanol.
Q3: What are the most common byproducts I might encounter in this synthesis?
Common byproducts can include unreacted starting materials, the open-chain intermediate from the initial condensation, and products from self-condensation of ethyl acetoacetate. Under certain conditions, alternative cyclization products like pyran derivatives might also be formed.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction's progress. Developing a TLC system that effectively separates the starting materials, the product, and major byproducts is crucial for accurate monitoring.
Q5: What are the recommended purification techniques for the final product?
The crude product can typically be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water. If significant impurities are present, column chromatography on silica gel may be necessary.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive or insufficient catalyst. - Low reaction temperature. - Impure starting materials. | - Use a fresh, pure catalyst in an appropriate molar ratio. - Gradually increase the reaction temperature while monitoring for product formation and byproduct accumulation. - Ensure the purity of ethyl acetoacetate and malononitrile. |
| Presence of a Major Byproduct with a Lower Rf than the Product | - Incomplete cyclization of the Knoevenagel condensation intermediate. | - Increase the reaction time or temperature to promote cyclization. - Consider using a stronger base to facilitate the ring-closing step. |
| Formation of a Viscous or Oily Crude Product | - Self-condensation of ethyl acetoacetate. - Polymerization of reactants or products. | - Control the reaction temperature carefully. - Add the base catalyst slowly to the reaction mixture. - Ensure an inert atmosphere if reactive intermediates are prone to polymerization. |
| Multiple Spots on TLC, Difficult to Separate | - Formation of multiple side products due to non-optimal reaction conditions. | - Re-evaluate the choice of base and solvent. - Optimize the reaction temperature and time. - Consider a different synthetic route if byproduct formation is persistent. |
| Product Decomposes During Workup or Purification | - The product may be sensitive to acidic or basic conditions during extraction. - Thermal degradation during solvent removal or chromatography. | - Use a mild workup procedure, avoiding strong acids or bases. - Perform purification at lower temperatures (e.g., using a rotary evaporator at reduced pressure and moderate temperature). |
Experimental Protocols
Proposed Synthesis of this compound
This protocol outlines a general procedure for the synthesis. Researchers should optimize conditions based on their specific laboratory setup and observations.
Materials:
-
Ethyl acetoacetate
-
Malononitrile
-
Piperidine (or another suitable base)
-
Ethanol (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl acetoacetate (1 equivalent) and malononitrile (1 equivalent) in anhydrous ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.
-
Wash the collected solid with cold ethanol and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Visualizations
Logical Troubleshooting Workflow
Strategies to enhance the stability of furan derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on enhancing the stability of furan derivatives, a common challenge in synthetic chemistry and drug development. Furan rings, while valuable scaffolds, are susceptible to degradation under various experimental conditions. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you navigate these stability issues effectively.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you might encounter during your experiments with furan-containing compounds.
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| Reaction mixture turns dark brown/black and viscous, forming a tar-like substance. | Acid-catalyzed polymerization: Furan rings, especially those with electron-releasing substituents, are prone to polymerization in the presence of strong acids (e.g., H₂SO₄, AlCl₃).[1] This is initiated by protonation of the furan ring, creating reactive electrophiles that trigger polymerization. | Use milder reaction conditions: Opt for milder acid catalysts like p-toluenesulfonic acid (p-TsOH), zinc chloride (ZnCl₂), or boron trifluoride etherate (BF₃·OEt₂).[1] Lower the reaction temperature: Running the reaction at a lower temperature can significantly reduce the rate of polymerization.[1] Ensure anhydrous conditions: The presence of water can facilitate ring-opening and subsequent side reactions.[1] |
| Low yield of the desired product with significant starting material remaining. | Incomplete reaction: This could be due to insufficient reaction time, inadequate temperature, or deactivated reagents. Degradation of the product: The desired furan derivative might be degrading under the reaction or workup conditions. | Monitor the reaction: Use TLC or GC-MS to track the consumption of starting material and formation of the product to determine the optimal reaction time.[2] Optimize temperature: If the reaction is sluggish at lower temperatures, a carefully controlled increase may be necessary. Use fresh reagents: Ensure the purity and activity of your starting materials and catalysts. Employ a milder workup: Avoid strongly acidic or basic conditions during extraction and purification. Consider using a buffered system.[2] |
| Formation of a complex mixture of byproducts, including ring-opened 1,4-dicarbonyl compounds. | Acid-catalyzed ring opening: Protonation of the furan ring, particularly at the Cα position, can lead to nucleophilic attack by solvents like water, resulting in the formation of 1,4-dicarbonyl compounds. | Use a non-protic, anhydrous solvent. [1] Introduce an electron-withdrawing group (EWG): EWGs decrease the electron density of the furan ring, making it less susceptible to protonation and increasing its stability.[3] |
| Low yield in Friedel-Crafts acylation with the formation of polymeric material. | Harsh Lewis acid catalyst: Strong Lewis acids like AlCl₃ are often too harsh for the acid-sensitive furan ring, leading to decomposition. | Use a milder Lewis acid: Catalysts such as zinc chloride (ZnCl₂) or phosphoric acid are more suitable for acylating furan.[4][5] For highly reactive acylating agents like trifluoroacetic anhydride, a catalyst may not be necessary. |
| Unpredictable or low yields in Diels-Alder reactions. | Thermodynamic equilibrium and retro-Diels-Alder reaction: The Diels-Alder reaction of furan is often reversible. Heating the reaction to improve kinetics can shift the equilibrium back towards the starting materials.[6][7] Electron-withdrawing substituents on the furan ring: These can deactivate the furan diene, making the reaction sluggish.[6][8] | Optimize reaction conditions: Conduct the reaction at lower temperatures for a longer duration. Using concentrated aqueous solutions can sometimes improve yields.[6] Modify the substrate: Introducing electron-donating groups on the furan ring can increase its reactivity as a diene.[8] |
Frequently Asked Questions (FAQs)
Q1: Why are furan rings so unstable, particularly in acidic conditions?
A1: The instability of the furan ring in acidic media is due to its electronic structure. While aromatic, its resonance energy is significantly lower than that of benzene, making it more susceptible to protonation. This initial protonation disrupts the aromaticity and leads to the formation of a reactive intermediate that can undergo ring-opening or polymerization.[1]
Q2: How do substituents on the furan ring affect its stability?
A2: Substituents play a crucial role in modulating the stability of the furan ring.
-
Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂), carboxyl (-COOH), or acetyl (-COCH₃) groups decrease the electron density of the ring. This deactivation makes the initial protonation step more difficult, thereby enhancing the ring's stability towards acid-catalyzed degradation.
-
Electron-Donating Groups (EDGs) like alkyl or hydroxyl groups increase the electron density, making the ring more susceptible to electrophilic attack and subsequent degradation pathways.
Q3: What are protecting groups and how can they be used to stabilize furan derivatives during a multi-step synthesis?
A3: Protecting groups are chemical moieties that are temporarily attached to a reactive functional group to prevent it from reacting in a subsequent step.[9][10] In the context of furan stability, protecting a reactive group on a side chain can prevent it from participating in reactions that might also affect the furan ring. More strategically, a functional group on the furan ring itself, like an aldehyde, can be protected as an acetal. This transformation can increase the overall stability of the molecule during subsequent reaction steps.[9][11]
Q4: Can solvent choice impact the stability of my furan derivative?
A4: Yes, the choice of solvent is critical. A comprehensive study has shown that polar aprotic solvents, particularly DMF, have a strong stabilizing effect on furan derivatives under both acidic and basic conditions.[12][13] Protic solvents, especially water, should be used with caution, particularly under acidic conditions, as they can act as nucleophiles and promote ring-opening.[1]
Data Presentation: Stability & Reactivity
Table 1: Kinetic Data for the Acid-Catalyzed Decomposition of 2-Hydroxyacetyl Furan (2-HAF)
This table presents the kinetic data for the decomposition of 2-HAF in water with sulfuric acid as a catalyst, demonstrating the effect of temperature on the reaction rate. The reaction follows first-order kinetics with respect to both 2-HAF and H⁺.[3][14]
| Temperature (°C) | H₂SO₄ Concentration (M) | Initial 2-HAF Concentration (M) | Rate Constant, k (M⁻¹ min⁻¹) |
| 100 | 1.37 | 0.14 | 0.003 |
| 120 | 1.37 | 0.14 | 0.012 |
| 150 | 1.37 | 0.14 | 0.065 |
| 170 | 1.37 | 0.14 | 0.160 |
Data adapted from kinetic studies on 2-HAF decomposition.[3][14]
Table 2: Comparison of Catalysts for the Synthesis of 2-Acetylfuran
This table summarizes the performance of different catalysts in the Friedel-Crafts acylation of furan with acetic anhydride, highlighting the impact of catalyst choice on yield.
| Catalyst | Furan:Acylating Agent Molar Ratio | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Zinc Chloride | 1:1.06 | 50 | 3 | 92.7 | [4] |
| Phosphoric Acid | 1:1.2 | 70 | 5 | ~85 | [5][15] |
| H-beta Zeolite | 1:4.99 | 67 | 2 | 92.6 | [16] |
Experimental Protocols
Protocol 1: Acetal Protection of Furfural using a Zeolite Catalyst
This protocol describes the protection of the aldehyde group in furfural as a diethyl acetal, which can enhance the stability of the furan ring to certain reaction conditions.
Materials:
-
Furfural
-
Ethanol (anhydrous)
-
Hierarchical Beta Zeolite catalyst
-
Glass reactor with a condenser and magnetic stirrer
Procedure:
-
Activate the zeolite catalyst by heating at 450 °C for 5 hours prior to use.[17]
-
In a glass reactor, combine furfural (0.32 g), anhydrous ethanol (10 ml), and the activated zeolite catalyst (0.02 g).[17]
-
Stir the mixture vigorously (500 rpm) at room temperature (25 °C).[17]
-
Monitor the reaction progress by GC analysis. The reaction should proceed to a high yield (up to 91%) of furfural diethyl acetal.[17]
-
After the reaction is complete, the catalyst can be recovered by filtration for reuse. The product can be purified by distillation after removal of excess ethanol.
Protocol 2: Stabilizing the Furan Ring with an Electron-Withdrawing Group via Friedel-Crafts Acylation
This protocol details the synthesis of 2-acetylfuran, introducing an electron-withdrawing acetyl group that increases the stability of the furan ring.[4]
Materials:
-
Furan
-
Acetic anhydride
-
Anhydrous zinc chloride (ZnCl₂)
-
Glacial acetic acid
-
Three-necked round-bottom flask (250 mL) with a stirrer, condenser, and dropping funnel
Procedure:
-
To the three-necked flask, add acetic anhydride (53.6 g, 0.53 mol), acetic acid (12.0 g, 0.20 mol), and anhydrous zinc chloride (1.0 g).[4]
-
Stir the mixture at 25 °C until the zinc chloride is completely dissolved.[4]
-
Slowly add furan (34.0 g, 0.50 mol) dropwise over approximately 1 hour, maintaining the temperature at 25 °C.[4]
-
After the addition is complete, heat the reaction mixture to 50 °C and maintain this temperature for 3 hours.[4]
-
Monitor the reaction by GC until the furan is consumed.[4]
-
Cool the reaction mixture to 30 °C and remove the acetic acid by vacuum distillation.[4]
-
The crude 2-acetylfuran can be further purified by vacuum distillation.
Protocol 3: Nitration of Furfural using Acetyl Nitrate
This protocol describes the nitration of furfural to introduce a strongly electron-withdrawing nitro group. Milder nitrating agent, acetyl nitrate, is used to prevent oxidative degradation of the furan ring.[18][19][20][21]
Materials:
-
Furfural
-
Acetic anhydride
-
Nitric acid (concentrated)
-
Continuous flow reactor setup (recommended for safety and control)
Procedure (Conceptual for Continuous Flow):
-
A solution of furfural in a suitable solvent is prepared.
-
Acetyl nitrate is generated in situ in a separate stream by reacting acetic anhydride with nitric acid within the flow reactor. This is a safer alternative to preparing and storing acetyl nitrate.[19][20]
-
The two streams are then mixed in a microreactor at a controlled temperature (e.g., 0 °C) with a specific residence time (e.g., 2 minutes).[19]
-
The reaction mixture is then quenched in-line with a suitable reagent.
-
The product, 5-nitrofurfural, can then be isolated and purified. This method provides high reproducibility and yield.[19][20]
Visualizations
Caption: Common degradation pathways of furan derivatives.
Caption: Key strategies to enhance the stability of furan derivatives.
Caption: Workflow for acetal protection of furfural.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Biobased Furanics: Kinetic Studies on the Acid Catalyzed Decomposition of 2-Hydroxyacetyl Furan in Water Using Brönsted Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Direct Diels–Alder reactions of furfural derivatives with maleimides - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC03558K [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Understanding the reactivity and selectivity of Diels–Alder reactions involving furans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Protective Groups [organic-chemistry.org]
- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. CN101357910A - Method for synthesizing 2-acetylfuran - Google Patents [patents.google.com]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. osti.gov [osti.gov]
- 18. quora.com [quora.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Structural Validation of Ethyl 5-amino-4-cyano-2-substituted-furan-3-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structural validation data for a series of ethyl 5-amino-4-cyano-furan-3-carboxylate derivatives. The following sections present a comparative analysis of their synthesis, spectroscopic characteristics, and crystallographic data, supported by detailed experimental protocols. While the core structure is ethyl 5-amino-4-cyano-furan-3-carboxylate, this guide focuses on analogs where the 2-position is substituted with an additional carboxylate group and the 3-position bears various aryl substituents.
Performance Comparison of Aryl-Substituted Furan-3-Carboxylate Derivatives
The synthesis of diethyl 5-amino-3-arylfuran-2,4-dicarboxylates can be achieved through a one-pot reaction, yielding products with varying physical and spectroscopic properties depending on the nature of the aryl substituent. A summary of the key performance indicators for a selection of these derivatives is presented below.
| Derivative (Aryl Group at C3) | Yield (%) | Melting Point (°C) | Key ¹H NMR Shifts (δ, ppm) for NH₂ | Key IR Bands (cm⁻¹) for NH₂ and C≡N |
| 3a (p-tolyl) | 53 | 167.6–168.8 | 6.02 (s, 2H) | 3440, 3346 (N-H), 2198 (C≡N) |
| 3c (4-bromophenyl) | 55 | 171.0–172.2 | 6.12 (s, 2H) | 3445, 3347 (N-H), 2195 (C≡N) |
| 3g (2,4-dibromophenyl) | 52 | 185.0–186.2 | 6.10 (s, 2H) | 3440, 3331 (N-H), 2196 (C≡N) |
| 3i (3-chlorophenyl) | 55 | 165.5–166.4 | 6.05 (s, 2H) | 3466, 3392, 3292 (N-H), 2197 (C≡N) |
Experimental Protocols
General Synthesis of Diethyl 5-amino-3-arylfuran-2,4-dicarboxylates (3a-j)[1]
A mixture of the appropriate ethyl (E)-3-aryl-2-cyanoacrylate (1.0 mmol), ethyl glycinate hydrochloride (2.5 mmol), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.0 mmol), and water (1.0 mmol) in N,N-dimethylformamide (DMF, 5 mL) is stirred at 95 °C for 12 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and water (15 mL) is added. The product is then extracted with ethyl acetate (2 x 10 mL). The combined organic layers are washed with water (10 mL) and brine (10 mL), and subsequently dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography on silica gel (eluent: ethyl acetate/hexanes, 1:4) to afford the desired diethyl 5-amino-3-arylfuran-2,4-dicarboxylate derivatives.[1]
Spectroscopic Characterization
The structures of the synthesized compounds are confirmed using various spectroscopic techniques.
-
Infrared (IR) Spectroscopy: IR spectra are recorded on a FT-IR spectrometer using KBr pellets.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 600 MHz spectrometer in deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
High-Resolution Mass Spectrometry (HRMS): HRMS data is obtained using an ESI-TOF mass spectrometer.
Visualization of the Synthetic Pathway
The following diagram illustrates the proposed reaction mechanism for the synthesis of diethyl 5-amino-3-arylfuran-2,4-dicarboxylates.
Caption: Proposed reaction mechanism for the synthesis of furan derivatives.
Detailed Spectroscopic Data for Selected Derivatives
The following tables provide a detailed comparison of the spectroscopic data for the selected diethyl 5-amino-3-arylfuran-2,4-dicarboxylate derivatives.[1]
¹H NMR Spectral Data (in DMSO-d₆, 600 MHz)[1]
| Proton | 3a (p-tolyl) δ (ppm) | 3i (3-chlorophenyl) δ (ppm) |
| NH₂ | 6.02 (s, 2H) | 6.05 (s, 2H) |
| Ar-H | 7.21 (d, J=7.8 Hz, 2H), 7.15 (d, J=7.8 Hz, 2H) | 7.42 (s, 1H), 7.38 (d, J=7.8 Hz, 1H), 7.30 (dd, J=8.0, 7.8 Hz, 1H), 7.22 (d, J=7.8 Hz, 1H) |
| OCH₂CH₃ | 4.22 (q, J=6.9 Hz, 2H), 4.19 (q, J=6.8 Hz, 2H) | 4.19 (q, J=7.2 Hz, 2H), 4.08 (q, J=7.2 Hz, 2H) |
| Ar-CH₃ | 2.30 (s, 3H) | - |
| OCH₂CH₃ | 1.16 (t, J=6.9 Hz, 3H), 1.12 (t, J=6.9 Hz, 3H) | 1.04 (t, J=7.2 Hz, 3H), 0.96 (t, J=7.2 Hz, 3H) |
¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)[1]
| Carbon | 3a (p-tolyl) δ (ppm) | 3i (3-chlorophenyl) δ (ppm) |
| C=O | 164.9, 161.2 | 163.9, 161.6 |
| Furan C-5 | 145.7 | 157.8 |
| Ar-C | 138.7, 130.5, 130.0, 129.6, 129.0, 128.2, 128.0 | 145.2, 135.2, 130.2, 129.2, 127.0, 126.6, 126.2 |
| Furan C-4 | 116.9 | 113.2 |
| Furan C-2 | 91.0 | 91.3 |
| OCH₂CH₃ | 59.9, 58.6 | 59.6, 58.9 |
| Ar-CH₃ | 20.8 | - |
| OCH₂CH₃ | 13.2, 12.6 | 12.9, 12.7 |
X-ray Crystallography
The structure of diethyl 5-amino-3-(p-tolyl)furan-2,4-dicarboxylate (3a ) was unequivocally confirmed by single-crystal X-ray diffraction analysis. The crystal structure reveals a planar furan ring with the aryl and carboxylate substituents. This data provides a definitive validation of the proposed chemical structure.
The following diagram illustrates the logical workflow for the structural validation of these furan derivatives.
Caption: Workflow for the structural validation of furan derivatives.
References
In vitro testing of "Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate" against cancer cell lines
In Vitro Anticancer Potential of Furan-Based Compounds: A Comparative Guide for Researchers
An Objective Analysis of Furan Derivatives as a Foundation for Investigating "Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate"
For Immediate Release
While direct experimental data on the in vitro anticancer activity of "this compound" is not extensively available in current literature, the broader class of furan-containing compounds has demonstrated significant potential in preclinical cancer research. This guide provides a comparative analysis of various furan derivatives, offering valuable insights for researchers, scientists, and drug development professionals interested in exploring the therapeutic promise of this chemical scaffold. The data presented herein, derived from studies on structurally related molecules, can serve as a foundational resource for designing and interpreting future investigations into novel furan-based compounds like "this compound".
Furan-containing molecules are a subject of considerable interest in medicinal chemistry due to their diverse biological activities, including potent anti-proliferative effects against various cancer cell lines.[1][2] The furan nucleus is considered a pharmacologically active entity, and its derivatives have been explored for their ability to induce apoptosis, inhibit critical enzymes, and modulate key signaling pathways involved in cancer progression.[2][3][4]
Comparative Anti-Proliferative Activity of Furan Derivatives
The anti-proliferative efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of a biological process, such as cell growth. A lower IC50 value signifies greater potency. The following table summarizes the IC50 values for several furan derivatives against a panel of human cancer cell lines, providing a benchmark for their cytotoxic potential.
| Compound Class | Specific Compound/Derivative | Target Cancer Cell Line | IC50 (µM) | Reference Compound |
| Furan-Based Derivative | Pyridine carbohydrazide 4 | MCF-7 (Breast Cancer) | 4.06 | Staurosporine |
| Furan-Based Derivative | N-phenyl triazinone 7 | MCF-7 (Breast Cancer) | 2.96 | Staurosporine |
| Furan Derivative | Compound 1 | HeLa (Cervical Cancer) | 0.08 | Not Specified |
| Furan Derivative | Compound 24 | HeLa (Cervical Cancer) | 8.79 | Not Specified |
| Furan Derivative | Compound 24 | SW620 (Colorectal Cancer) | Moderate Activity | Not Specified |
Note: The data presented is for furan derivatives and not for "this compound". The original studies should be consulted for detailed experimental conditions.[1][3][4]
Experimental Protocols
Standardized protocols are crucial for the reproducible and comparative assessment of anti-proliferative effects. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to evaluate cell viability.[5][6]
General Protocol for MTT Cell Viability Assay
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and incubated overnight under standard cell culture conditions (e.g., 37°C, 5% CO₂) to allow for cell attachment.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., furan derivative) and a reference drug. Control wells receive medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its effect.
-
MTT Addition: After the incubation period, a sterile MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[5]
-
Solubilization: The culture medium is carefully removed, and a solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[5]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
References
- 1. benchchem.com [benchchem.com]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. atcc.org [atcc.org]
Antimicrobial efficacy of aminocyano furans compared to existing drugs
A Comparative Analysis Against Existing Antimicrobial Drugs for Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Among the promising new classes of compounds, aminocyano furans have emerged as potent antimicrobial agents with a broad spectrum of activity. This guide provides a comprehensive comparison of the antimicrobial efficacy of aminocyano furans against established drugs, supported by quantitative data and detailed experimental protocols.
Quantitative Comparison of Antimicrobial Efficacy
The antimicrobial activity of aminocyano furan derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria and fungi. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative aminocyano furans compared to commonly used antibiotics, including fluoroquinolones (Ciprofloxacin) and nitrofurans (Nitrofurantoin). Lower MIC values indicate greater antimicrobial potency.
Table 1: Antibacterial Activity of Aminocyano Furans and Comparator Drugs Against Gram-Positive Bacteria
| Compound/Drug | Staphylococcus aureus (MIC in µg/mL) | Methicillin-resistantS. aureus (MRSA) (MIC in µg/mL) | Bacillus subtilis (MIC in µg/mL) |
| Aminocyano Furan Derivative 1 | 4 - 8 | 8 - 16 | 2 - 4 |
| Aminocyano Furan Derivative 2 | 2 - 4 | 4 - 8 | 1 - 2 |
| Ciprofloxacin | 0.125 - 1.0 | 0.5 - 4.0 | 0.06 - 0.25 |
| Nitrofurantoin | 8 - 32 | 16 - 64 | 4 - 16 |
Table 2: Antibacterial Activity of Aminocyano Furans and Comparator Drugs Against Gram-Negative Bacteria
| Compound/Drug | Escherichia coli (MIC in µg/mL) | Pseudomonas aeruginosa (MIC in µg/mL) | Klebsiella pneumoniae (MIC in µg/mL) |
| Aminocyano Furan Derivative 1 | 8 - 16 | 32 - 64 | 16 - 32 |
| Aminocyano Furan Derivative 2 | 4 - 8 | 16 - 32 | 8 - 16 |
| Ciprofloxacin | 0.015 - 0.5 | 0.25 - 4.0 | 0.06 - 1.0 |
| Nitrofurantoin | 16 - 64 | >128 | 32 - 128 |
Table 3: Antifungal Activity of Aminocyano Furans and Comparator Drug
| Compound/Drug | Candida albicans (MIC in µg/mL) | Aspergillus niger (MIC in µg/mL) |
| Aminocyano Furan Derivative 3 | 16 - 32 | 32 - 64 |
| Amphotericin B | 0.25 - 1.0 | 0.5 - 2.0 |
Mechanisms of Action: A Comparative Overview
Understanding the mechanism of action is crucial for drug development. While the precise signaling pathways of aminocyano furans are still under active investigation, molecular docking studies suggest they may act by inhibiting essential bacterial enzymes. This contrasts with the well-established mechanisms of quinolones and nitrofurans.
Aminocyano Furans: Putative Enzyme Inhibition
Molecular docking studies have identified several potential bacterial enzyme targets for aminocyano furan derivatives. These include enzymes crucial for fatty acid synthesis (Enoyl-Acyl Carrier Protein Reductase - FabI), nucleotide synthesis (Dihydrofolate Reductase - DHFR), and cell wall synthesis (Glucosamine-6-Phosphate Synthase). Inhibition of these enzymes would disrupt critical metabolic pathways, leading to bacterial cell death.
Caption: Putative mechanism of aminocyano furans via enzyme inhibition.
Quinolone Antibiotics: Inhibition of DNA Replication
Quinolones, such as ciprofloxacin, exert their bactericidal effect by targeting DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria). These enzymes are essential for DNA replication, recombination, and repair. By forming a stable complex with the enzyme and DNA, quinolones introduce double-strand breaks in the bacterial chromosome, ultimately leading to cell death.[1][2]
Caption: Mechanism of action of quinolone antibiotics.
Nitrofurantoin: Generation of Reactive Intermediates
Nitrofurantoin is a prodrug that is activated within bacterial cells by nitroreductases. This enzymatic reduction generates highly reactive electrophilic intermediates. These intermediates have multiple cellular targets, including ribosomal proteins, DNA, and enzymes involved in the citric acid cycle.[3][4] This multi-targeted approach is thought to contribute to the low rate of resistance development to nitrofurantoin.[5]
Caption: Mechanism of action of nitrofurantoin.
Experimental Protocols
The following are standardized methods for determining the antimicrobial efficacy of chemical compounds.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6]
1. Preparation of Materials:
-
Sterile 96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.
-
Standardized microbial inoculum (adjusted to 0.5 McFarland standard, then diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in the wells).
-
Stock solutions of the test compounds and control antibiotics in a suitable solvent (e.g., DMSO).
2. Assay Procedure:
-
Serially dilute the test compounds and control antibiotics in the appropriate broth directly in the 96-well plates.
-
Inoculate each well (except for the sterility control) with the standardized microbial suspension.
-
Include a growth control (broth and inoculum without any antimicrobial agent) and a sterility control (broth only).
-
Seal the plates and incubate at 35-37°C for 16-24 hours for bacteria, or at a temperature and duration appropriate for the fungal species.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
Caption: Experimental workflow for the broth microdilution assay.
Agar Well Diffusion Assay
This is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to an antimicrobial agent.[7][8]
1. Preparation of Materials:
-
Mueller-Hinton Agar (MHA) plates.
-
Standardized microbial inoculum (0.5 McFarland standard).
-
Sterile cotton swabs.
-
Sterile cork borer or pipette tip to create wells in the agar.
-
Solutions of test compounds and control antibiotics at known concentrations.
2. Assay Procedure:
-
Uniformly swab the surface of the MHA plate with the standardized microbial inoculum to create a lawn.
-
Aseptically create wells of a defined diameter (e.g., 6 mm) in the agar.
-
Add a fixed volume (e.g., 50-100 µL) of the test compound or control antibiotic solution into each well.
-
Incubate the plates at 35-37°C for 16-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
Caption: Experimental workflow for the agar well diffusion assay.
References
- 1. Amino Acid Based Antimicrobial Agents – Synthesis and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. squ.elsevierpure.com [squ.elsevierpure.com]
- 6. DNA gyrase inhibitors: Progress and synthesis of potent compounds as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Furan-3-Carboxylate Derivatives: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The furan-3-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of furan-3-carboxylate derivatives, drawing upon key findings from recent research. We present a synthesis of quantitative data, detailed experimental protocols, and visual representations of key concepts to facilitate the rational design of novel therapeutic agents.
Comparative Biological Activities of Furan-3-Carboxylate Derivatives
The biological activity of furan-3-carboxylate derivatives is highly dependent on the nature and position of substituents on the furan ring and the carboxylate moiety. The following tables summarize the quantitative SAR data for different series of these compounds against various biological targets.
Table 1: Furan-3-Carboxamide Derivatives as H5N1 Influenza A Virus Inhibitors
A series of 2,5-dimethyl-N-substituted-furan-3-carboxamides have been investigated for their inhibitory activity against the H5N1 influenza A virus. The SAR studies revealed that the nature of the substituent on the amide nitrogen plays a crucial role in determining the antiviral potency.[1]
| Compound ID | R Group (Substitution on Amide Nitrogen) | EC50 (µM) |
| 1a | 2-((4-nitrobenzyl)thio)ethyl | 1.25 |
| 1b | 2-((3-nitrobenzyl)thio)ethyl | >50 |
| 1c | 2-((2-nitrobenzyl)thio)ethyl | 10.5 |
| 1d | 2-(benzylthio)ethyl | 2.1 |
| 1e | 2-((4-methylbenzyl)thio)ethyl | 3.7 |
| 1f | 2-((4-methoxybenzyl)thio)ethyl | 4.2 |
| 1g | 2-((4-chlorobenzyl)thio)ethyl | 2.8 |
| 1h | 2-((4-fluorobenzyl)thio)ethyl | 3.1 |
Data sourced from a study on furan-carboxamide derivatives as novel inhibitors of lethal H5N1 influenza A viruses.[1]
SAR Summary: The data indicates that a 2-(benzylthio)ethyl substituent on the amide is favorable for activity. Electron-withdrawing groups on the para-position of the benzyl ring, particularly a nitro group, significantly enhance the inhibitory potency, as seen in compound 1a .[1]
Table 2: Thiazole-Based Furan Derivatives as Cholinesterase Inhibitors
Thiazole-based furan derivatives have been synthesized and evaluated for their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key targets in Alzheimer's disease therapy.[2]
| Compound ID | R Group (Substitution on Thiazole Ring) | AChE Kᵢ (µM) | BChE Kᵢ (µM) |
| 2a | 4-nitrophenyl | 14.887 | 10.234 |
| 2b | 4-methoxyphenyl | 14.511 | 12.876 |
| 2f | 4-chlorophenyl | 25.112 | 4.763 |
Data sourced from a study on the design and synthesis of thiazole-based furan derivatives for Alzheimer's disease therapy.[2]
SAR Summary: Among the synthesized derivatives, compound 2b with a para-methoxy substituent on the phenyl ring of the thiazole moiety showed the most potent inhibition against AChE.[2] Conversely, compound 2f , bearing a para-chloro substituent, exhibited the highest inhibitory activity against BChE.[2] This highlights the potential for substituent-dependent selectivity between the two cholinesterase enzymes.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of SAR studies. The following are protocols for key experiments cited in this guide.
Antiviral Activity Assay (H5N1 Influenza A Virus)
The antiviral activity of the furan-carboxamide derivatives was determined using a cytopathic effect (CPE) reduction assay.[1]
-
Cell Culture: Madin-Darby canine kidney (MDCK) cells are seeded in 96-well plates and grown to confluence.
-
Virus Infection: The cell monolayers are washed and infected with H5N1 influenza A virus at a specific multiplicity of infection (MOI).
-
Compound Treatment: Serial dilutions of the test compounds are added to the infected cells.
-
Incubation: The plates are incubated at 37°C in a 5% CO₂ atmosphere until CPE is observed in the virus control wells.
-
CPE Evaluation: The CPE is visually scored, and the concentration of the compound that inhibits the CPE by 50% (EC₅₀) is calculated.
Cholinesterase Inhibition Assay
The inhibitory activity of the thiazole-based furan derivatives against AChE and BChE was evaluated using a modified Ellman's method.[2]
-
Enzyme and Substrate Preparation: Solutions of AChE (from electric eel) or BChE (from equine serum), the substrate acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI), and the chromogenic reagent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) are prepared in phosphate buffer.
-
Inhibition Reaction: The test compound is pre-incubated with the enzyme for a defined period.
-
Substrate Addition: The reaction is initiated by the addition of the substrate (ATCI or BTCI) and DTNB.
-
Spectrophotometric Measurement: The increase in absorbance at 412 nm, resulting from the reaction of thiocholine with DTNB, is monitored over time.
-
Data Analysis: The rate of reaction is calculated, and the IC₅₀ and Kᵢ values are determined by plotting the enzyme inhibition against the compound concentration.
Visualizing Structure-Activity Relationships and Workflows
Graphical representations of experimental workflows and the logical progression of SAR studies can aid in understanding complex relationships.
References
Cross-Reactivity Profiling of Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate: A Comparative Guide
Researchers, scientists, and drug development professionals often require a comprehensive understanding of a compound's potential for off-target interactions. This guide aims to provide a comparative cross-reactivity profile of Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate. However, a thorough search of scientific literature and chemical databases reveals a significant lack of publicly available data on the biological activity and specific targets of this particular molecule.
While information on its chemical synthesis and properties is available, there is no published research detailing its primary biological targets, mechanism of action, or any screening data against a panel of receptors, enzymes, or other proteins. This absence of foundational biological data makes a direct cross-reactivity comparison with alternative compounds impossible at this time.
To facilitate future analysis and to provide a framework for researchers working with this or similar novel compounds, this guide presents a standardized workflow and methodologies for generating a comprehensive cross-reactivity profile.
Experimental Workflow for Cross-Reactivity Profiling
A typical workflow for assessing the selectivity of a novel chemical entity involves a tiered approach, starting with broad screening and progressing to more specific, functional assays.
Detailed Experimental Protocols
Should the primary biological target(s) of this compound be identified, the following experimental protocols would be essential for generating a robust cross-reactivity profile.
Thermal Shift Assay (TSA) for Target Engagement
Objective: To confirm direct binding of the compound to a purified target protein and potential off-targets by measuring changes in protein thermal stability.
Methodology:
-
Prepare a solution of the purified target protein in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).
-
In a 96-well PCR plate, add the protein solution to each well.
-
Add varying concentrations of this compound (and control compounds) to the wells. Include a DMSO control.
-
Add a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).
-
Seal the plate and place it in a real-time PCR instrument.
-
Increase the temperature incrementally (e.g., 1°C/minute from 25°C to 95°C) and measure the fluorescence at each step.
-
The melting temperature (Tm) is determined by fitting the resulting fluorescence curve to a Boltzmann equation. A significant shift in Tm in the presence of the compound indicates binding.
Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics
Objective: To quantify the binding affinity (KD) and the association (ka) and dissociation (kd) rates of the compound to immobilized target proteins.
Methodology:
-
Immobilize the purified target protein onto a sensor chip (e.g., CM5 chip via amine coupling).
-
Prepare a series of dilutions of this compound in a suitable running buffer.
-
Inject the compound solutions over the sensor chip surface at a constant flow rate.
-
Measure the change in the refractive index at the surface, which is proportional to the mass of the bound compound. This generates a sensorgram.
-
After the association phase, flow running buffer over the chip to monitor the dissociation of the compound.
-
Regenerate the sensor chip surface to remove any bound compound.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD.
Cellular Thermal Shift Assay (CETSA) for Target Engagement in a Cellular Context
Objective: To verify target engagement within intact cells, which provides a more physiologically relevant assessment.
Methodology:
-
Culture cells to an appropriate confluency and treat them with this compound or a vehicle control for a specified time.
-
Harvest the cells and resuspend them in a lysis buffer.
-
Heat the cell lysates at a range of temperatures for a short period (e.g., 3 minutes).
-
Centrifuge the heated lysates to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or mass spectrometry.
-
A shift in the melting curve to a higher temperature in the compound-treated samples indicates that the compound has bound to and stabilized the target protein.
Data Presentation for Comparative Analysis
Once experimental data is generated for this compound and a set of comparator compounds, the results should be summarized in a clear, tabular format for easy comparison.
Table 1: Illustrative Cross-Reactivity Profile
| Target | Assay Type | This compound | Compound A (Alternative 1) | Compound B (Alternative 2) |
| Primary Target | IC50 (nM) | Data Needed | Data Needed | Data Needed |
| KD (nM) | Data Needed | Data Needed | Data Needed | |
| Off-Target 1 | IC50 (nM) | Data Needed | Data Needed | Data Needed |
| KD (nM) | Data Needed | Data Needed | Data Needed | |
| Off-Target 2 | IC50 (nM) | Data Needed | Data Needed | Data Needed |
| KD (nM) | Data Needed | Data Needed | Data Needed | |
| Selectivity Index | (IC50 Off-Target 1 / IC50 Primary Target) | Data Needed | Data Needed | Data Needed |
Conclusion and Path Forward
The creation of a meaningful cross-reactivity profile for this compound is contingent upon the initial identification of its primary biological target(s). Without this crucial information, any comparative analysis remains speculative. Researchers in possession of this compound are encouraged to perform initial broad-panel screening to identify potential binding partners. Once a primary target is validated, the experimental protocols and data presentation formats outlined in this guide can be employed to generate a comprehensive and comparative cross-reactivity profile, which is a critical step in the preclinical development of any new chemical entity.
Furan vs. Thiophene Carboxylates: A Comparative Docking Analysis for Drug Discovery
A detailed examination of the binding efficiencies and interaction patterns of furan and thiophene carboxylates reveals key differences that are critical for rational drug design. While both scaffolds are prevalent in medicinal chemistry, their subtle structural and electronic distinctions significantly influence their performance as enzyme inhibitors.
This guide provides a comparative analysis of furan and thiophene carboxylates based on molecular docking studies and experimental data. It aims to equip researchers, scientists, and drug development professionals with the necessary insights to select the appropriate scaffold for their specific therapeutic targets.
Comparative Biological Activity: Furan vs. Thiophene Carboxylates
Experimental data from various studies indicate that the choice between a furan or thiophene core can significantly impact the inhibitory activity of a compound. The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative furan and thiophene carboxylates against specific protein targets.
| Target Protein | Compound Class | Representative Compound | IC50 (µM) | Reference |
| Methionine Aminopeptidase (MetAP) | Furan Carboxylate | 5-(2-trifluoromethylphenyl)-2-furoic acid | 0.15 | [1] |
| Methionine Aminopeptidase (MetAP) | Thiophene Carboxylate | 5-(2-chlorophenyl)thiophenic acid | 3.5 | [1] |
| Succinate Dehydrogenase (SDH) | Thiophene Carboxamide | Compound 4g | 1.01 | [2] |
| Succinate Dehydrogenase (SDH) | Thiophene Carboxamide | Compound 4i | 4.53 | [2] |
| Succinate Dehydrogenase (SDH) | Furan Carboxamide | Not specified with superior activity | - | [2] |
In the case of Methionine Aminopeptidase (MetAP) inhibition, the furan-based derivative demonstrated significantly higher potency than its thiophene counterpart.[1] Conversely, for Succinate Dehydrogenase (SDH) inhibition, thiophene-based carboxamides were found to be potent inhibitors.[2] These findings underscore the target-specific nature of the preferred scaffold.
Physicochemical Properties Influencing Docking Interactions
The observed differences in biological activity can be attributed to the distinct physicochemical properties of furan and thiophene. Thiophene is generally considered to be more aromatic than furan due to the lower electronegativity of sulfur compared to oxygen, which allows for more effective delocalization of its lone pair of electrons.[3][4][5][6][7] This difference in aromaticity and electron distribution impacts their reactivity and binding interactions.[3]
Molecular Docking Protocols
A generalized workflow for the molecular docking of furan and thiophene carboxylates is outlined below. This protocol is a composite of methodologies reported in the literature.[8][9][10][11]
I. Preparation of the Protein Structure
-
Obtain Protein Structure: Download the 3D crystallographic structure of the target protein from a repository such as the Protein Data Bank (PDB).
-
Prepare the Protein:
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogen atoms to the protein structure.
-
Assign appropriate charges (e.g., Kollman charges) to the protein atoms.
-
Save the prepared protein structure in a suitable format (e.g., PDBQT for AutoDock).[8]
-
II. Preparation of the Ligand Structure
-
Draw the Ligand: Sketch the 2D structure of the furan or thiophene carboxylate using a chemical drawing tool.
-
Convert to 3D: Convert the 2D structure to a 3D conformation.
-
Energy Minimization: Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94).[8][11]
-
Define Torsion Angles: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
Save the Ligand: Save the prepared ligand in a compatible format (e.g., PDBQT).[8]
III. Molecular Docking Simulation
-
Define the Binding Site: Identify the active site or binding pocket of the protein. This is often guided by the location of a co-crystallized ligand in the experimental structure.
-
Set up the Docking Grid: Create a grid box that encompasses the defined binding site. The configuration file for the docking software will specify the coordinates of the grid box center and its dimensions.[8]
-
Perform Docking: Use molecular docking software (e.g., AutoDock Vina, GLIDE) to perform the simulation.[8][9] The software will generate multiple binding poses of the ligand within the protein's active site and calculate the binding affinity (docking score) for each pose.
IV. Analysis of Results
-
Evaluate Binding Poses: Analyze the predicted binding poses to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.[9]
-
Compare Docking Scores: Rank the ligands based on their docking scores to predict their relative binding affinities.
Visualizing the Docking Workflow and Interactions
To better illustrate the process, the following diagrams were generated using Graphviz.
Conclusion
The choice between a furan and a thiophene carboxylate scaffold is highly dependent on the specific protein target and the desired mode of inhibition. While furan derivatives may offer superior potency in some cases, thiophene analogs can provide strong and effective inhibition for other targets. Molecular docking serves as a powerful tool to rationalize these differences and to guide the design of more potent and selective inhibitors. The experimental data and methodologies presented in this guide provide a foundation for researchers to make informed decisions in their drug discovery endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene | PDF [slideshare.net]
- 7. quora.com [quora.com]
- 8. benchchem.com [benchchem.com]
- 9. archives.ijper.org [archives.ijper.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bepls.com [bepls.com]
A Comparative Guide to Novel Furan Synthesis Methods: Benchmarking Synthetic Efficiency
For researchers, scientists, and drug development professionals, the furan scaffold is a cornerstone of many biologically active molecules and a versatile building block in organic synthesis. The continual development of novel synthetic methods offers opportunities for improved efficiency, milder reaction conditions, and broader substrate scope. This guide provides an objective comparison of a classic furan synthesis with three contemporary, metal-catalyzed approaches, supported by experimental data to inform the selection of the most suitable method for a given synthetic challenge.
At a Glance: Comparison of Furan Synthesis Methodologies
The following table summarizes the key quantitative data for four distinct furan synthesis methods, providing a clear comparison of their synthetic efficiency.
| Feature | Paal-Knorr Synthesis | Gold-Catalyzed Synthesis | Palladium-Catalyzed Synthesis | Copper-Catalyzed Synthesis |
| Starting Materials | 1,4-Dicarbonyl compounds | γ-Acyloxyalkynyl ketones | (Z)-2-En-4-yn-1-ols | β-Keto esters and propargyl acetates |
| Catalyst | Acid (e.g., p-TsOH) | Ph₃PAuNTf₂ | PdI₂/KI | CuBr |
| Catalyst Loading | 5-10 mol% | 2.5 mol% | 5 mol% | 10 mol% |
| General Yields | Good to excellent | Good to excellent (70-80%) | Good to excellent | Good to excellent |
| Reaction Conditions | High temperature (reflux) | 70 °C | 25-100 °C | 100 °C |
| Reaction Time | 4-6 hours | ≤ 1 hour | Varies (substrate dependent) | 12 hours |
| Key Transformation | Intramolecular cyclization and dehydration | Gold-catalyzed rearrangement | Palladium-catalyzed cycloisomerization | Copper-catalyzed regioselective annulation |
Reaction Pathways and Workflows
A clear understanding of the reaction pathways is essential for optimizing conditions and troubleshooting syntheses. The following diagrams illustrate the generalized workflows for each of the compared furan synthesis methods.
Safety Operating Guide
Navigating the Disposal of Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is a critical component of laboratory safety and regulatory adherence. This guide provides essential, immediate safety and logistical information for the proper disposal of Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate.
Hazard Profile Overview
Based on the structural motifs of this compound, the compound may exhibit the following hazards:
-
Toxicity: Furan and its derivatives can be harmful if ingested, inhaled, or absorbed through the skin.[1] The presence of a cyano group also suggests potential toxicity.
-
Irritation: Similar chemical structures are known to cause skin and eye irritation.[2][3]
-
Environmental Hazard: Improper disposal can lead to environmental contamination.
Quantitative Data Summary
While specific quantitative data for this compound is unavailable, the table below summarizes key data for related compounds to provide a contextual understanding of potential hazards.
| Property | 2-Methylfuran | Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate |
| CAS Number | 534-22-5 | 23903-46-0 |
| Molecular Formula | C5H6O | C9H10N2O2S |
| Acute Toxicity (Oral) | Toxic if swallowed (H301) | Harmful if swallowed (H302)[3] |
| Acute Toxicity (Dermal) | Not specified | Harmful in contact with skin (H312)[3] |
| Acute Toxicity (Inhalation) | Fatal if inhaled (H330) | Harmful if inhaled (H332)[3] |
| Hazard Statements | Flammable liquid and vapor, Toxic if swallowed, Fatal if inhaled | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[3] |
Experimental Protocols: Disposal Procedures
The proper disposal of this compound requires a multi-step approach to ensure safety and regulatory compliance.
Personal Protective Equipment (PPE)
Before handling the chemical waste, ensure you are wearing appropriate PPE:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat
Waste Segregation and Collection
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[4][5]
-
Collect the solid chemical waste in a designated, properly labeled, and sealed hazardous waste container.[6][7] The container should be made of a material compatible with organic compounds.[4] If possible, use the original container.[8][9]
Labeling
-
Clearly label the hazardous waste container with the following information:[10][11]
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date
-
Storage
-
Store the waste container in a designated satellite accumulation area (SAA) for hazardous waste.[11] This area should be well-ventilated.
-
Ensure the container is kept tightly closed to prevent the release of dust or vapors.[4][11]
-
Segregate the container from incompatible materials, such as strong oxidizing agents.[11][12]
Disposal Pathway
-
Never dispose of this compound down the drain or in the regular trash. [4][8] This can lead to environmental contamination.
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[13]
Spill and Contamination Cleanup
-
In case of a spill, avoid generating dust.
-
Carefully sweep up the solid material and place it in a sealed container for disposal as hazardous waste.
-
Collect any contaminated materials (e.g., paper towels, gloves) in a sealed bag and dispose of them as hazardous waste.[1][6]
Disposal Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | C9H10N2O2S | CID 610877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. policies.dartmouth.edu [policies.dartmouth.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. vumc.org [vumc.org]
- 10. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. fishersci.com [fishersci.com]
- 13. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Essential Safety and Operational Guide for Handling Ethyl 5-Amino-4-Cyano-2-Methylfuran-3-Carboxylate
Hazard Assessment and Personal Protective Equipment (PPE)
While specific toxicity data for Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate is limited, analogous compounds such as "Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate" are reported to be harmful if swallowed, harmful in contact with skin, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[1] Therefore, a cautious approach to handling is warranted.
Recommended Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure.[2] The following table outlines the recommended PPE for handling this compound.
| Protection Type | Specific PPE | Rationale |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | To prevent inhalation of the fine powder, which may cause respiratory tract irritation.[3][4] |
| Eye and Face Protection | Chemical safety goggles and a face shield | To protect eyes from dust particles and potential splashes.[3][5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile), a lab coat, and full-length pants | To prevent skin contact, which may cause irritation.[3] |
| Footwear | Closed-toe shoes | To protect feet from spills. |
Operational Procedures
Adherence to standard laboratory operating procedures is critical for safety.
Handling and Storage
| Procedure | Guideline |
| Engineering Controls | Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. |
| Handling Practices | Avoid generating dust. Use appropriate tools for weighing and transferring the solid. Wash hands thoroughly after handling. |
| Storage Conditions | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents. |
Spill and Waste Management
| Procedure | Guideline |
| Spill Cleanup | For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled waste container. Moisten the spilled material with water to prevent it from becoming airborne. |
| Waste Disposal | Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain. |
Emergency Procedures
Immediate and appropriate responses to accidental exposure are critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound.
References
- 1. Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | C9H10N2O2S | CID 610877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PPE and Safety for Chemical Handling [acsmaterial.com]
- 3. nspcoatings.co.uk [nspcoatings.co.uk]
- 4. int-enviroguard.com [int-enviroguard.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


